Amyloid b-Protein (29-40)
Description
Contextualization within Amyloid-β Peptide Diversity and Cleavage Products
Amyloid-β peptides are a heterogeneous group of peptides, typically 36 to 43 amino acids in length, that are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.org These peptides are derived from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein, by β-secretase and γ-secretase. wikipedia.org
The amyloidogenic pathway begins when β-secretase cleaves APP, producing a soluble N-terminal fragment and a membrane-bound C-terminal fragment known as C99. pnas.org The γ-secretase complex then cleaves C99 at various positions within its transmembrane domain, leading to the generation of Aβ peptides of different lengths, most commonly Aβ40 and Aβ42. pnas.org The Aβ(29-40) sequence is located within this C-terminal region of the Aβ peptide. ox.ac.uk
Alternatively, in the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ sequence, which prevents the formation of the full-length Aβ peptide. pnas.org
Significance of C-Terminal Fragments in Amyloid Pathogenesis Models
Historically, C-terminal fragments (CTFs) of APP were considered mere intermediates in the production of Aβ. However, emerging evidence suggests that these fragments, including C99 and shorter derivatives, may possess intrinsic neurotoxic properties independent of Aβ. mdpi.com Some studies indicate that the accumulation of APP CTFs can trigger mitochondrial dysfunction and other cellular defects, suggesting they could be an etiological trigger in Alzheimer's disease. mdpi.com
The C-terminal region of Aβ, which includes the (29-40) sequence, is highly hydrophobic and is considered a primary driving force behind the aggregation of the entire peptide. ox.ac.uk This region is crucial for the conformational transition from a soluble, often α-helical or random coil structure, to the β-sheet-rich conformation that characterizes amyloid fibrils. nih.gov Molecular dynamics simulations have suggested that the formation of a short β-sheet within the 29-40 residue segment is a potential driving force for the aggregation of Aβ into fibrils. nih.gov Furthermore, C-terminal Aβ fragments have been shown to form oligomeric structures, such as cylindrins and β-barrels, which are hypothesized to cause neuronal injury by disrupting the integrity of the plasma membrane. researchgate.net
Interestingly, one study that compared the aggregation process and toxicity of Aβ(1-40) and its fragments, including Aβ(29-40), found that the fragments, including Aβ(29-40), were not toxic to PC12 cells in any stage of aggregation. This suggests that the toxicity of the full-length Aβ(1-40) peptide is dependent on specific interactions between its different fragments. aginganddisease.org
Historical Perspective on Research Involving Amyloid β-Protein (29-40) and Related Peptides
The "amyloid cascade hypothesis," first proposed in the early 1990s, posited that the deposition of Aβ is the central event in the pathogenesis of Alzheimer's disease. ox.ac.uk This hypothesis spurred intense research into the mechanisms of Aβ production and aggregation. While early research focused on the full-length Aβ peptides, particularly Aβ42 due to its high propensity for aggregation, subsequent studies began to dissect the roles of different domains within the Aβ sequence.
The significance of the C-terminal region, including the 29-40 sequence, was recognized for its hydrophobicity and its role in driving the aggregation process. This led to studies specifically investigating the biophysical properties of C-terminal fragments. Research in this area has evolved from characterizing the aggregation of these fragments in isolation to understanding their interactions with membranes and their potential to form toxic oligomeric structures. More recent research has even explored the use of peptides based on the C-terminal fragment, such as Aβ(39-42), as inhibitors of full-length Aβ aggregation and toxicity. nih.govcam.ac.uk
Overview of Current Research Paradigms and Challenges in Amyloid β-Protein (29-40) Studies
The current paradigm in amyloidosis research has shifted from a focus on the insoluble amyloid plaques to the soluble oligomeric forms of Aβ, which are now widely considered to be the most neurotoxic species. brightfocus.org Research on Aβ(29-40) and other C-terminal fragments is aligned with this paradigm, with a strong emphasis on understanding their role in the formation and toxicity of these oligomers.
A major challenge in studying Aβ(29-40) and related peptides is their rapid aggregation kinetics and the transient, heterogeneous nature of the oligomers they form. researchgate.net This makes structural and functional characterization difficult. Advanced techniques such as ion mobility-mass spectrometry, solid-state NMR, and cryo-electron microscopy are being employed to overcome these challenges and provide insights into the structure of these elusive oligomers. researchgate.netnih.gov
Therapeutic strategies targeting the C-terminal region of Aβ are also an active area of research. These include the development of small molecules or peptides that can bind to this region to prevent aggregation, as well as immunotherapies using antibodies that target C-terminal epitopes. beilstein-journals.orgoaepublish.com However, the development of effective therapies remains a significant challenge due to the complexity of the Aβ aggregation pathway and the multifactorial nature of Alzheimer's disease. nih.gov
Detailed Research Findings
Table 1: Comparative Aggregation Kinetics of Aβ Peptides
| Peptide | Aggregation Half-Time (t50) | Method | Reference |
|---|---|---|---|
| Aβ(1-40) | Quantitative correlation with the quantity of sonicated Aβ(1-40) amyloid fibril seeds added. | Thioflavin T (ThT) fluorescence assay | scitechdaily.com |
| Aβ(1-42) | Aggregates more readily than Aβ(1-40). | Fluorescence quenching of TMR-labeled Aβ | nih.gov |
Table 2: Cytotoxicity of Aβ Peptides and Fragments
| Peptide/Fragment | Cell Line | Assay | Result | Reference |
|---|---|---|---|---|
| Aβ(1-40) (early stage aggregates) | PC12 | Cell Viability | Toxic | aginganddisease.org |
| Aβ(1-40) (mature fibrils) | PC12 | Cell Viability | Not toxic | aginganddisease.org |
| Aβ(29-40) | PC12 | Cell Viability | Not toxic at any stage of aggregation | aginganddisease.org |
| Aβ(1-42) | PC-12 | MTT Cell Viability | Treatment with 2 μM of Aβ(1-42) resulted in 70% cell viability. | cam.ac.uk |
Table 3: Structural Characteristics of Aβ Peptides in a Membrane-Mimicking Environment
| Peptide | Environment | Technique | Observed Secondary Structure | Reference |
|---|---|---|---|---|
| Aβ(1-40) | DMPC/DMPG vesicles | Circular Dichroism (CD) Spectroscopy | Major helical and β-sheet features, with a higher β-sheet content in neutral DMPC membranes. | ox.ac.uk |
| Aβ(1-40) | Aqueous solution | NMR | Significant secondary and tertiary structure. | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRNMAKKYFYZMI-MXIVLKIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88N12O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Biology and Biophysical Characterization of Amyloid β Protein 29 40
Solution Conformation and Conformational Dynamics
The behavior of Amyloid β-Protein (29-40) in solution is characterized by a dynamic interplay of conformations, ranging from disordered monomers to early-stage oligomers. Understanding these initial states is crucial, as they are the precursors to the formation of larger, insoluble fibrils.
Monomeric Conformational Ensembles
In its monomeric form, the Aβ (29-40) peptide is intrinsically disordered, lacking a stable, well-defined three-dimensional structure. biorxiv.org Instead, it exists as a collection of rapidly interconverting conformations, collectively known as a conformational ensemble. biorxiv.org Computational studies using molecular dynamics simulations have been instrumental in characterizing these ensembles. These studies reveal that while the peptide is largely disordered, it does exhibit transient secondary structural elements, including turns and β-strands, particularly within the C-terminal hydrophobic tail. acs.orgresearchgate.net The conformational landscape is relatively flat, with numerous local energy basins of similar free energies, allowing the peptide to explore a wide range of structures. biorxiv.org
Early Oligomeric Species Structural Characterization
The self-assembly of Aβ (29-40) monomers leads to the formation of a heterogeneous population of early oligomeric species. These oligomers are considered to be key neurotoxic agents. scispace.com Characterizing the structure of these transient and often low-abundance species is challenging. Techniques such as ion mobility-mass spectrometry and molecular dynamics simulations have provided insights into their formation. These studies suggest that the formation of a specific β-hairpin motif is a critical step in the oligomerization process. acs.org This hairpin structure facilitates the addition of more monomers, leading to the growth of larger β-sheet-rich oligomers. acs.org Nuclear Magnetic Resonance (NMR) studies on soluble oligomers have indicated the presence of a mixed parallel and antiparallel β-sheet structure, which differs from the exclusively parallel β-sheets found in mature fibrils. acs.org
Factors Influencing Conformational Transitions
The transition of Aβ (29-40) from a monomeric to an aggregated state is highly sensitive to environmental factors. nih.gov These factors can significantly influence the conformational landscape and the kinetics of aggregation.
| Factor | Effect on Aβ (29-40) Conformation and Aggregation |
| pH | At acidic pH, Aβ aggregation is generally decreased due to the stabilization of helical structures and alterations in the electrostatic surface of the N-terminal region. nih.govresearchgate.net Aggregates formed at lower pH tend to be more rod-shaped and less cytotoxic. researchgate.net Basic pH can promote the formation of folded structures stabilized by electrostatic interactions. nih.gov |
| Ionic Strength | Physiological ionic strength can accelerate aggregation by promoting secondary nucleation events on the surface of existing fibrils. acs.org This is attributed to the shielding of electrostatic repulsion between monomers and the fibril surface. acs.org Changes in ionic strength can influence the rate of amyloid formation by more than a factor of 10. escholarship.org |
| Metal Ions | Metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ are known to interact with Aβ and can influence its aggregation. nih.gov The presence of these ions can induce the formation of distinct oligomeric species. acs.org |
These environmental cues can modulate the delicate balance of interactions, including hydrophobic and electrostatic forces, that govern the conformational transitions of the Aβ (29-40) peptide. acs.orgnih.gov
Fibrillar Architecture and Polymorphism
Once formed, the oligomeric species of Aβ (29-40) can further assemble into highly ordered, insoluble amyloid fibrils. These fibrils are characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis. escholarship.org
Solid-State Nuclear Magnetic Resonance (ssNMR) Investigations of Fibril Core
Solid-state NMR (ssNMR) has been a powerful tool for elucidating the atomic-level structure of the fibril core. These studies have revealed that the ordered core of Aβ (29-40) fibrils is composed of in-register parallel β-sheets. pnas.orgpnas.org This means that identical residues from adjacent peptide molecules are aligned with one another. The β-strand segments are typically less than 15 residues long and are connected by a non-β-strand bend. acs.org ssNMR has also identified specific regions of β-strand conformation, generally encompassing residues 30–40. pnas.org The sidechains of the amino acids in the core are involved in crucial interactions that stabilize the fibril structure, including the formation of salt bridges between charged residues. acs.org
Atomic Force Microscopy (AFM) and Fibril Morphology Analysis
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that has been instrumental in elucidating the morphology of amyloid fibrils. While extensive AFM studies have been conducted on full-length amyloid-β (Aβ) peptides, such as Aβ(1-40) and Aβ(1-42), specific AFM imaging of fibrils formed exclusively from the Aβ(29-40) fragment is less documented. However, insights into its potential fibrillar morphology can be inferred from studies on longer Aβ peptides where the (29-40) region is a key component of the fibril core.
In situ AFM has been used to directly observe the aggregation of Aβ on various surfaces, revealing that the physicochemical nature of the substrate can influence the size and shape of the aggregates. nih.gov On hydrophilic surfaces like mica, Aβ tends to form particulate, pseudomicellar aggregates that can assemble into linear, protofibrillar structures. nih.gov In contrast, on hydrophobic surfaces such as graphite, Aβ forms more uniform, elongated sheets consistent with the dimensions of β-sheets. nih.gov These observations suggest that the hydrophobic C-terminal region, encompassing residues 29-40, likely plays a significant role in surface-mediated aggregation and fibril morphology.
High-speed AFM (HS-AFM) has provided real-time visualization of Aβ fibril growth, revealing dynamic processes of nucleation and elongation. pnas.org These studies on Aβ(1-42) have shown the formation of both straight and spiral fibril morphomers, with occasional switching between these structures during elongation. pnas.org Given that the (29-40) sequence is integral to the β-sheet structure of these fibrils, it is plausible that fibrils of Aβ(29-40) would also exhibit fundamental fibrillar morphologies, although their specific characteristics like height, width, and periodicity might differ.
| Fibril Characteristic | Observed in Aβ(1-40)/Aβ(1-42) | Potential Relevance to Aβ(29-40) Fibrils | Reference |
|---|---|---|---|
| General Morphology | Protofibrils, mature fibrils, elongated sheets | Likely forms similar fundamental fibrillar structures due to its role as a core fibril-forming domain. | nih.gov |
| Substrate Dependence | Particulate aggregates on hydrophilic surfaces; elongated sheets on hydrophobic surfaces. | The hydrophobic nature of the (29-40) fragment suggests a strong influence of hydrophobic interfaces on its aggregation and morphology. | nih.gov |
| Fibril Dimensions | Mature fibrils typically 6-8 nm in diameter. | Dimensions of Aβ(29-40) fibrils may be smaller due to the absence of the N-terminal domain. | nih.gov |
| Dynamic Growth | Elongation observed in real-time with HS-AFM, showing straight and spiral morphomers. | The fundamental mechanisms of fibril elongation are likely conserved. | pnas.org |
Polymorphic Variations of Fibrillar Structures
Amyloid fibril polymorphism refers to the ability of a single polypeptide sequence to form multiple, structurally distinct fibrillar assemblies. This phenomenon is well-established for full-length Aβ peptides and is considered to have significant implications for the pathology of Alzheimer's disease. nih.govpnas.org While specific polymorphic structures of fibrils composed solely of Aβ(29-40) are not extensively characterized, the principles of polymorphism observed in longer Aβ peptides are relevant.
Studies on Aβ(1-40) have revealed different fibril morphologies, such as "striated ribbons" and "twisted" fibrils, which correspond to distinct molecular-level structures with twofold or threefold symmetry, respectively. nih.gov These polymorphs differ in the conformation of non-β-strand segments and the quaternary contacts between protofilaments. nih.gov Both morphologies, however, share a common feature of in-register parallel β-sheets, a structure to which the (29-40) region is a major contributor. nih.govnih.gov
The conditions under which fibrillization occurs, including temperature, pH, and agitation, can influence the resulting polymorphic form. plos.org For instance, Aβ(9-40) fibrils grown under quiescent (still) conditions exhibit different structures from those grown with agitation. plos.org This sensitivity to environmental factors suggests that Aβ(29-40) could also form a variety of polymorphic structures depending on the experimental setup. The existence of different polymorphs implies that the energy landscape of Aβ aggregation is rugged, with multiple local minima corresponding to different stable fibril conformations. nih.gov
Computational Approaches to Structural Prediction and Dynamics
Molecular Dynamics (MD) Simulations of Peptide Folding, Unfolding, and Oligomerization
Molecular dynamics (MD) simulations have provided atomic-level insights into the conformational dynamics and aggregation pathways of Aβ peptides. Several studies have focused on fragments that include the (29-40) sequence, offering valuable information on its intrinsic folding and oligomerization behavior.
Simulations of Aβ(29-42) have demonstrated that the dimerization process often proceeds in two steps. Initially, the approach of two peptide molecules induces an increase in β-hairpin structures within the monomers. nih.gov This is followed by the formation of a dimer stabilized by an intermolecular β-sheet. nih.gov The β-hairpin conformation, therefore, appears to be a critical intermediate that accelerates the formation of oligomers. nih.govresearchgate.net
Long-time MD simulations of Aβ(1-40) in aqueous solution have observed the spontaneous conformational transition from an α-helix to a β-sheet. nih.gov These simulations identified the segment consisting of residues 29-40 as a potential driving force for aggregation into amyloid fibrils. nih.gov The formation of a short β-sheet within this C-terminal region is suggested to be a key event in the initiation of fibrillogenesis. nih.gov Furthermore, these computational studies have highlighted the importance of specific glycine (B1666218) residues (G29, G33, G37) within and near the (29-40) region, as their mutation to alanine (B10760859) was shown to abolish β-sheet formation and favor helical structures. nih.gov
The oligomerization of Aβ(29-42) has been shown to proceed through the sequential addition of monomers to a growing oligomer, rather than the assembly of smaller oligomers. acs.org These simulations underscore the dynamic nature of the early aggregation events and the crucial role of the C-terminal fragment in initiating these processes.
| Simulation Focus | Key Observation | Implication for Aβ(29-40) | Reference |
|---|---|---|---|
| Dimerization of Aβ(29-42) | Formation of a β-hairpin intermediate precedes intermolecular β-sheet formation. | The β-hairpin is likely a key conformational motif in the early oligomerization of Aβ(29-40). | nih.govresearchgate.net |
| Conformational Transition of Aβ(1-40) | The 29-40 region is a driving force for the α-helix to β-sheet transition and subsequent aggregation. | Highlights the intrinsic propensity of the Aβ(29-40) fragment to adopt a β-sheet structure. | nih.gov |
| Oligomerization of Aβ(29-42) | Oligomers grow by sequential monomer addition. | Provides a model for the growth of Aβ(29-40) aggregates. | acs.org |
| Role of Glycine Residues | Glycines at positions 29, 33, and 37 are critical for β-sheet formation in Aβ(1-40). | These residues are key for the structural flexibility needed to form β-sheets within the (29-40) sequence. | nih.gov |
De Novo Structure Prediction of Aggregates
De novo structure prediction methods aim to determine the three-dimensional structure of a protein or peptide aggregate from its amino acid sequence without relying on experimental templates. While the application of these methods specifically to Aβ(29-40) aggregates is not extensively detailed in the literature, the general approaches are relevant.
Computational methods like PEP-FOLD3 can be used to predict the structure of peptides. acs.org For larger aggregates, docking studies and subsequent MD simulations can be employed to model the interaction between peptides and generate conformations of small oligomers. acs.org These approaches have been used, for instance, to study the binding of inhibitory peptides to Aβ. acs.org
More broadly, de novo design of proteins has been utilized to create miniproteins that can cap the growing ends of Aβ fibrils, thereby inhibiting their aggregation. nih.gov This strategy relies on having a high-resolution structure of the target fibril. While a specific de novo prediction of the Aβ(29-40) fibril structure is not available, the known importance of this region in the full-length Aβ fibril structure would make it a key target for such inhibitor design.
Conformational Landscape Mapping of Aggregation Intermediates
Understanding the aggregation of Amyloid β-Protein (29-40) requires mapping the complex conformational landscape it traverses from a monomeric state to fibrillar aggregates. This landscape is characterized by numerous energy minima corresponding to various stable and metastable intermediate states. nih.gov
Computational approaches, such as those using coarse-grained protein force fields like AWSEM (Associative memory, Water mediated, Structure, and Energy Model), have been employed to study the energy landscapes of Aβ(1-40) oligomerization. pnas.org These studies reveal that while a monomer may be largely disordered, a β-hairpin structure involving the C-terminal region becomes increasingly stable in oligomers due to the formation of intermolecular hydrogen bonds. pnas.org
The energy landscape of amyloid formation is often described as a "funnel," where the binding energy decreases as the oligomer size increases, guiding the system towards larger, more stable aggregates. pnas.org The landscape for Aβ(29-40) would be a component of this broader landscape, with its own set of local minima corresponding to transient oligomeric species. The transition between these states, such as the conversion of prefibrillar oligomers with antiparallel β-sheets to fibrillar oligomers with parallel β-sheets, involves surmounting energy barriers. pnas.org The specific characteristics of the Aβ(29-40) sequence, particularly its high hydrophobicity, would significantly shape its conformational landscape and favor a rapid progression towards aggregated states.
Molecular Mechanisms of Amyloid β Protein 29 40 Aggregation and Assembly
Nucleation-Dependent Polymerization Kinetics
The aggregation of Aβ(29-40) follows a nucleation-dependent polymerization model, a process characterized by a lag phase followed by a rapid growth phase. pnas.orgmdpi.com This model involves several distinct kinetic steps: primary nucleation, elongation, and secondary nucleation. jst.go.jppnas.orgrsc.org
Primary Nucleation Events
Primary nucleation is the initial and often rate-limiting step in which soluble Aβ monomers overcome a significant energy barrier to form an unstable nucleus. jst.go.jprsc.orgnih.gov This process is slow and requires a conformational change in the monomeric peptide, which is intrinsically disordered in solution, to a more structured, aggregation-prone state. jst.go.jp Studies suggest that for the full-length Aβ, a nucleus for intramolecular folding may exist within the Ala21-Ala30 region, which is adjacent to the Aβ(29-40) sequence. nih.gov The formation of this nucleus is a critical event that dictates the length of the lag phase of aggregation. nih.gov The concentration of monomers is a key determinant of the primary nucleation rate; a higher concentration of Aβ monomers leads to a shorter lag phase. scite.ai
Elongation Phase Dynamics
Once stable nuclei are formed, the elongation phase begins. During this phase, the nuclei act as templates, rapidly recruiting and incorporating soluble monomers to grow into larger fibrillar structures. pnas.orgjst.go.jp This process is significantly faster than primary nucleation. The elongation of Aβ fibrils is thought to occur via a "dock-lock" mechanism, where a monomer first docks onto the end of a fibril and then locks into place through a conformational rearrangement. acs.org The rate of elongation is directly proportional to the concentration of both monomers and existing fibrils. acs.org Molecular dynamics simulations have provided insights into the atomistic details of this process, highlighting the importance of hydrophobic interactions in the binding of incoming monomers to the growing fibril. nih.gov
Oligomerization Pathways and Species Heterogeneity
The aggregation process of Aβ is not limited to the formation of fibrils but also involves the generation of a heterogeneous population of soluble oligomers. These oligomers are considered to be the primary neurotoxic species in Alzheimer's disease. nih.govplos.org
Characterization of Soluble Oligomers and Their Formation Pathways
Soluble oligomers of Aβ exist in a wide range of sizes and conformations, from small dimers and trimers to larger, more complex assemblies. nih.govnih.govbeilstein-journals.org The Aβ(29-40) region, being highly hydrophobic, is crucial for the formation of these oligomers. ox.ac.uk Studies on full-length Aβ peptides have identified various oligomeric species, including dimers, trimers, tetramers, and even larger structures like 12-mers and 18-mers, during the early stages of aggregation. plos.orgnih.gov These oligomers can be formed "on-pathway" as intermediates in fibril formation or "off-pathway," existing in equilibrium with monomers and fibrils. nih.gov The characterization of these species is challenging due to their transient and heterogeneous nature. mdpi.com Techniques like size-exclusion chromatography, mass spectrometry, and atomic force microscopy have been employed to study their size, structure, and formation pathways. nih.govnih.govnih.gov
| Oligomer Species | Method of Observation | Key Findings | References |
|---|---|---|---|
| Dimers, Trimers, Tetramers | Mass Spectrometry, SDS-PAGE | Observed as early and fundamental building blocks in the aggregation cascade of full-length Aβ. | nih.govnih.gov |
| 12-mers and 18-mers | Sedimentation Velocity Centrifugation | Identified as distinct, energetically favored assemblies in solution for Aβ42, suggesting a pathway based on hexameric building blocks. | plos.org |
| High Molecular Weight (HMW) Oligomers | Size-Exclusion Chromatography | Found to be the predominant Aβ species in aqueous extracts of Alzheimer's disease brains, though potentially less neuroactive than smaller oligomers they dissociate into. | nih.gov |
Role of Specific Residues in Oligomer Formation
The process of oligomerization, the initial step in the formation of larger amyloid aggregates, is highly dependent on the specific amino acid sequence of the Aβ peptide. Within the Aβ (29-40) fragment, certain residues, particularly those at the C-terminus and specific glycine (B1666218) residues, play a pivotal role.
C-terminal Residues: The C-terminal region of the Aβ peptide is a key determinant of its aggregation propensity. For the longer Aβ42 isoform, the additional two C-terminal residues, Isoleucine-41 and Alanine-42, dramatically increase its tendency to aggregate compared to Aβ40. bmbreports.org These hydrophobic residues are critical in forming the core of the amyloid structure. In the context of the Aβ (29-40) fragment, the C-terminal residues are instrumental in stabilizing the initial oligomeric species. Molecular dynamics simulations have shown that the C-terminal residues of Aβ42 form strong contacts with other hydrophobic residues along the peptide sequence, a feature less prominent in Aβ40 oligomers. mdpi.com This interaction helps to stabilize a β-hairpin structure, which is a crucial intermediate in the formation of oligomers. nih.gov Specifically, the C-terminus can form a salt bridge with Arg5, an interaction that stabilizes this hairpin and promotes dimerization. nih.govacs.org Truncating the C-terminus leads to a decreased propensity for oligomerization, highlighting the essential role of these residues in the initial assembly steps. acs.org
Specific Glycines: Glycine residues within the Aβ sequence, particularly those in GxxxG motifs, are critical for the flexibility and conformational changes required for aggregation. unito.it These motifs can facilitate the close packing of β-sheets, a hallmark of amyloid fibrils. unito.it The glycine at position 33 (Gly33) is particularly important for oligomerization. unito.it Mutations at this position can significantly alter the aggregation process; for instance, a G33L mutation strongly promotes oligomerization. unito.it Conversely, the glycine at position 38 (Gly38) appears to have an inhibitory effect on oligomerization, as a G38L mutation can block this process. unito.it The flexibility afforded by glycine residues allows for the formation of turns and bends in the peptide backbone, which are necessary for the transition from a random coil to a β-sheet structure. pnas.org
| Residue/Region | Role in Oligomerization | Supporting Findings |
|---|---|---|
| C-terminal residues (e.g., Ile41, Ala42 in longer isoforms) | Crucial for initiating and stabilizing oligomers through hydrophobic interactions and β-hairpin formation. mdpi.comnih.gov | Truncation of the C-terminus reduces oligomerization propensity. acs.org C-terminal residues form strong contacts with other hydrophobic regions. mdpi.com |
| Glycine-33 (G33) | Promotes oligomerization. | G33L mutation enhances oligomer formation. unito.it |
| Glycine-38 (G38) | Inhibits oligomerization. | G38L mutation blocks oligomer formation. unito.it |
Factors Modulating Amyloid β-Protein (29-40) Aggregation
The aggregation of Aβ (29-40) is not solely dependent on its primary sequence but is also significantly influenced by various environmental and chemical factors. These modulators can either accelerate or inhibit the aggregation process by altering the peptide's conformation, solubility, and intermolecular interactions.
The ionic strength of the solution also modulates Aβ aggregation. An increase in ionic strength can have a similar effect to lowering the pH, as it can screen the electrostatic repulsive forces between charged residues, thereby increasing the rate of nucleation. bmbreports.org
Specific metal ions, particularly zinc (Zn²⁺), have a profound and complex effect on Aβ aggregation. Zinc is found in high concentrations in amyloid plaques. nih.gov The interaction of zinc with Aβ is multifaceted; it can promote the formation of oligomeric species while inhibiting their conversion into mature fibrils. nih.gov Zinc ions can bind to the N-terminal region of the Aβ peptide, inducing a conformational change. nih.gov This binding can lead to the formation of amorphous aggregates rather than ordered fibrils. nih.gov The presence of zinc can destabilize fibril structures, promoting the formation and stability of oligomers. nih.gov Some studies suggest that zinc ions have a stronger inhibitory effect on fibrillization than copper ions. researchgate.net
Temperature is another critical factor that influences the self-assembly of Aβ peptides. Higher temperatures can promote conformational changes in the Aβ peptide, often leading to an increased propensity for aggregation. nih.gov Specifically, temperatures above physiological norms can induce a transition from α-helical or random coil structures to the β-sheet conformation that is characteristic of amyloid fibrils. nih.gov However, the relationship is not always linear, as very high temperatures can sometimes disrupt the formation of mature fibrils. acs.org The self-assembly process can be influenced by temperature's effect on the hydrophobic interactions that drive aggregation. Some studies have shown that lower ambient temperatures can actually promote the growth of aggregates. acs.org
The stereochemistry of the amino acids within the Aβ peptide can significantly impact its aggregation properties. The presence of D-amino acids, which are non-standard in biological systems, can modulate the aggregation process. nih.gov This "chiral editing" can lead to different aggregation pathways and structures. For instance, the incorporation of D-amino acids at specific positions can influence fibril growth and toxicity. nih.gov Racemic mixtures of L- and D-Aβ have been shown to accelerate fibril formation and reduce the formation of toxic oligomers. ucsc.edu The presence of D-Serine at position 26 in Aβ has been shown to increase its tendency to form fibrils. mdpi.com Chiral inversion is thought to play a role in the age-dependent aggregation of Aβ. springernature.com
Post-translational modifications (PTMs) of the Aβ peptide can significantly alter its aggregation propensity and are increasingly recognized as important factors in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net These modifications can change the charge, structure, and intermolecular interactions of the peptide. Several PTMs have been identified that increase the aggregation rate of Aβ. researchgate.net For example, phosphorylation at Serine-8 and isomerization of Aspartate-7 can significantly alter the properties of Aβ. researchgate.net These modifications are often induced by the inflammatory environment associated with the disease. researchgate.net PTMs can affect the flexibility of different regions of the Aβ fibril, which may in turn modulate the formation of aggregation-prone states. nih.gov
| Factor | Effect on Aggregation | Mechanism |
|---|---|---|
| pH | Lower pH (near pI) generally accelerates primary nucleation. nih.gov | Reduces net charge and electrostatic repulsion, facilitating monomer association. nih.gov |
| Ionic Strength | Increased ionic strength accelerates nucleation. bmbreports.org | Screens electrostatic repulsion between charged residues. bmbreports.org |
| Zinc (Zn²⁺) | Promotes oligomer formation but can inhibit fibrillization. nih.gov | Binds to Aβ and induces conformational changes, leading to amorphous aggregates. nih.gov |
| Temperature | Higher temperatures can promote β-sheet formation and aggregation. nih.gov | Influences hydrophobic interactions and induces conformational transitions. nih.gov |
| Chiral Inversion (D-amino acids) | Modulates aggregation pathways; racemic mixtures can accelerate fibril formation. nih.govucsc.edu | Alters peptide backbone conformation and intermolecular packing. ucsc.edu |
| Post-Translational Modifications | Can significantly increase aggregation propensity. researchgate.net | Alters charge, structure, and flexibility of the peptide. nih.govresearchgate.net |
Post-Translational Modifications and Aggregation Propensity
Oxidation Effects
Oxidative stress is a key factor that can lead to the chemical modification of the Aβ peptide, thereby influencing its assembly properties. nih.gov The methionine residue at position 35 (Met35), which lies within the Aβ(29-40) sequence, is particularly susceptible to oxidation, typically converting to methionine sulfoxide (B87167). researchgate.net This modification directly alters the hydrophobicity of the C-terminal region, which is critical for aggregation. researchgate.net
The oxidation of Met35 has been shown to have complex and sometimes contradictory effects on Aβ aggregation. Some studies report that oxidation of Met35 retards or slows down Aβ aggregation and fibril formation. nih.govmdpi.com Molecular dynamics simulations suggest this is because oxidation has a destabilizing effect on the peptide's structure, reducing the β-strand content in the C-terminal hydrophobic region and disrupting the hydrophobic interface needed for stable protofibril formation. researchgate.netbiorxiv.org This conversion to the more hydrophilic methionine sulfoxide can impede aggregation by diminishing both hydrophobic and electrostatic associations that are necessary for the initial stages of assembly. acs.org
Conversely, other research has indicated that Met35 oxidation can reduce the lag times for fibril formation in Aβ(1-40). royalsocietypublishing.org Despite accelerating the kinetics, the resulting aggregates often differ morphologically, appearing as fragmented or ill-defined oligomeric assemblies rather than the long, mature fibrils seen with the non-oxidized peptide. nih.govroyalsocietypublishing.org Beyond Met35, histidine residues, such as His13 and His14, located outside the 29-40 fragment, can also be oxidized, which has been shown to impact the stability of Aβ fibrils. biorxiv.org
Table 1: Effects of Oxidation on Aβ Aggregation
| Modification Site | Description | Effect on Aggregation Kinetics | Impact on Fibril Morphology | Reference |
|---|---|---|---|---|
| Methionine-35 (Met35) | Oxidation to Methionine Sulfoxide | Reported to both retard and accelerate aggregation, potentially depending on specific conditions. | Can lead to fragmented fibrils and ill-defined, small oligomeric assemblies instead of long, thick fibrils. | nih.govmdpi.comroyalsocietypublishing.org |
| Histidine-13 & Histidine-14 | Oxidation | Contributes to the destabilization of protofibrils. | Impacts overall fibril stability. | biorxiv.org |
Deamidation Influences
Deamidation, the conversion of an asparagine (Asn) or glutamine (Gln) residue to an aspartic acid (Asp) or glutamic acid (Glu) residue, is another age-related modification that influences protein aggregation. nih.govmdpi.com This process introduces a negative charge, which can alter electrostatic interactions within and between Aβ peptides.
Research on Aβ(1-40) has shown that the deamidation of Asn27 to Asp had a profound inhibitory effect on fibril formation. nih.gov Instead of forming typical fibrils, this modification induced the formation of aggregates characterized by an anti-parallel β-sheet structure. nih.gov This finding indicates that a single deamidation event outside the core 29-40 region can halt the fibrillation process and redirect the peptide into an alternative aggregation pathway. In general, deamidated amyloid proteins have been shown to have altered aggregation properties, which can influence the formation of amyloid structures. royalsocietypublishing.orgrsc.org The change in charge and the properties of the modified residue, rather than just the net charge of the peptide, appear to be critical in determining the final aggregate structure. nih.gov
Table 3: Influence of Deamidation on Aβ Aggregation
| Original Residue (Site) | Modified Residue | Effect on Fibrillation | Resulting Aggregate Structure | Reference |
|---|---|---|---|---|
| Asparagine-27 (Asn27) | Aspartic Acid (Asp) | Inhibited/stopped fibrillation of Aβ(1-40). | Induced aggregates with an anti-parallel β-sheet structure. | nih.gov |
Truncation and Cyclization Effects
N-terminal truncations of the Aβ peptide are common, and some of these truncated forms can undergo subsequent cyclization, leading to highly stable and aggregation-prone species. nih.gov A prominent example is the truncation at Glutamic acid at position 3 (E3) or 11 (E11), followed by an intramolecular dehydration to form a pyroglutamate (B8496135) (pE) residue. nih.govacs.org
Table 4: Effects of N-Terminal Truncation and Cyclization on Aβ Aggregation
| Modification | Site | Effect on Aggregation Kinetics | Key Physicochemical Changes | Reference |
|---|---|---|---|---|
| Pyroglutamate (pE) formation | N-terminal Glutamate at position 3 or 11 | Faster aggregation kinetics compared to full-length Aβ. Enforces oligomer formation. | Increased hydrophobicity due to loss of a negative charge; increased insolubility and stability. | nih.govacs.org |
Cellular and Molecular Pathophysiology Mediated by Amyloid β Protein 29 40
Mechanisms of Cellular Dysfunction in In Vitro Models
In vitro studies using cultured cells provide a controlled environment to dissect the specific molecular mechanisms initiated by Aβ (29-40). These models have been instrumental in elucidating how this peptide fragment triggers a cascade of events leading to cellular demise.
Induction of Oxidative Stress Pathways
A significant body of evidence points to the ability of amyloid-β peptides to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comnih.govmdpi.com This oxidative assault leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids. nih.gov
Studies have shown that Aβ peptides, including fragments that encompass the 29-40 region, can generate ROS, creating a vicious cycle of oxidative damage and further Aβ production. mdpi.com The methionine residue at position 35 within the Aβ sequence is considered critical for its capacity to induce oxidative stress. nih.govimrpress.com This residue is highly susceptible to oxidation, which can lead to the formation of radicals that damage surrounding molecules. imrpress.com In vitro experiments have demonstrated that Aβ can directly lead to the production of hydrogen peroxide (H2O2) and increase the formation of free radicals, particularly in the presence of metal ions like iron and copper. imrpress.com This oxidative environment contributes to protein and lipid peroxidation, hallmarks of cellular damage observed in neurodegenerative conditions. nih.govimrpress.com
Perturbation of Calcium Homeostasis
The disruption of intracellular calcium (Ca2+) homeostasis is another critical aspect of Aβ-mediated cellular toxicity. plos.orgmdpi.comnih.gov Aβ oligomers have been shown to cause a rapid and direct influx of Ca2+ from the extracellular space into the cytosol of cultured neuronal cells. nih.gov This influx can occur through the destabilization of the cell membrane or by the activation of ionotropic receptors. nih.gov
Specifically, Aβ peptides can affect the function of the endoplasmic reticulum (ER), a major intracellular Ca2+ store. unife.itcore.ac.uk Studies using rat brain microvascular endothelial cells have shown that treatment with Aβ1-40, which contains the 29-40 sequence, inhibits the ER's ability to refill and retain Ca2+. unife.it This leads to a depletion of ER Ca2+ stores and a subsequent increase in cytosolic and mitochondrial Ca2+ levels. unife.itcore.ac.uk This dysregulation of Ca2+ signaling can activate various downstream pathways, including those leading to apoptosis and further cellular stress. plos.org
| Experimental Model | Aβ Fragment | Observed Effect on Calcium Homeostasis | Reference |
| Rat brain microvascular endothelial cells | Aβ1-40 | Inhibition of ER Ca2+ refill and retention, enhanced mitochondrial and cytosolic Ca2+ response. | unife.it |
| Cultured cortical neurons | Aβ1-40 | Depletion of ER Ca2+ leading to mitochondrial membrane depolarization. | unife.it |
| Microglial N13 and neuroblastoma SH-SY5Y cells | Aβ oligomers | Rapid influx of Ca2+ across the cell membrane. | nih.govacs.org |
Mitochondrial Dysfunction Induction
Mitochondria, the powerhouses of the cell, are primary targets of Aβ-induced toxicity. nih.govplos.org Aβ peptides can accumulate within mitochondria, leading to a cascade of detrimental effects. nih.govnih.gov In vitro studies have consistently demonstrated that exposure of cultured cells or isolated mitochondria to Aβ results in significant mitochondrial dysfunction. nih.gov
The observed effects include a dose-dependent generation of ROS, depletion of ATP, and depolarization of the mitochondrial membrane. nih.gov Aβ can also inhibit the activity of key enzymes in the respiratory chain, such as cytochrome c oxidase, leading to impaired oxygen consumption and energy production. nih.govplos.org Furthermore, Aβ has been shown to alter mitochondrial dynamics, causing fragmentation and abnormal distribution of mitochondria within the cell. pnas.org This disruption of mitochondrial function not only compromises cellular energy metabolism but also amplifies oxidative stress and can trigger apoptotic pathways. nih.govpnas.org
| In Vitro Model | Aβ Fragment | Key Mitochondrial Dysfunctions Observed | Reference |
| PC12 cells | Aβ | Dose-dependent ROS generation, ATP depletion, mitochondrial membrane depolarization, decreased oxygen consumption, inhibition of respiratory chain enzymes. | nih.gov |
| Isolated mitochondria from lymphocytes | Aβ1-42 | Inhibition of cytochrome oxidase activity. | nih.gov |
| M17 cells overexpressing APP | Aβ | Mitochondrial fragmentation, abnormal perinuclear accumulation, elevated ROS, decreased mitochondrial membrane potential, reduced ATP production. | pnas.org |
| Isolated rat heart mitochondria | Aβ1-40 | Increased Ca2+-induced mitochondrial swelling. | mdpi.com |
Induction of Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis, and its dysfunction can lead to a state known as ER stress. core.ac.ukmdpi.com Aggregated Aβ has been shown to interfere with several cellular processes, resulting in the accumulation of misfolded proteins within the ER, a primary trigger for the unfolded protein response (UPR). plos.org
In vitro studies have demonstrated that Aβ peptides, including Aβ1-40, can induce ER stress in various cell types, including brain endothelial cells. core.ac.uk This is evidenced by the increased levels of ER stress markers such as GRP78/Bip, activating transcription factor 4 (ATF4), and spliced X-box binding protein 1 (XBP1). core.ac.ukplos.org The activation of the UPR is initially a protective response aimed at restoring ER homeostasis. plos.orgfrontiersin.org However, prolonged ER stress, as induced by persistent Aβ exposure, can switch the UPR towards pro-apoptotic pathways, involving the activation of caspases such as caspase-12 and caspase-4, ultimately leading to cell death. core.ac.ukplos.org The depletion of ER calcium stores by Aβ further exacerbates ER stress. core.ac.uk
Synaptic Plasticity and Neurotransmission Alterations
Beyond direct cellular toxicity, Aβ (29-40) and related peptides exert profound effects on synaptic function, which is fundamental to learning and memory.
Impairment of Long-Term Potentiation (LTP)
Long-term potentiation (LTP), a cellular model for learning and memory, is highly sensitive to the presence of soluble Aβ oligomers. nih.govnih.gov Numerous studies have shown that acute exposure to synthetic or naturally secreted Aβ can significantly impair hippocampal LTP. nih.gov For instance, Aβ1-42 has been shown to almost completely block LTP in hippocampal slices. nih.gov
The mechanisms underlying this impairment are complex and involve the interplay with other key proteins, such as tau. nih.gov Research indicates that the Aβ-induced impairment of LTP requires the presence of tau protein and is mediated by its phosphorylation. nih.gov Furthermore, N-terminally extended Aβ-containing fragments have also been identified as bioactive synaptotoxins that can impair LTP. acs.org This suggests that various forms of Aβ, including those containing the 29-40 sequence, contribute to the synaptic dysfunction that is a hallmark of early Alzheimer's disease. nih.govnih.gov
Modulation of Neurotransmitter Release
There is a lack of specific research findings detailing the direct modulatory effects of the isolated Aβ(29-40) fragment on neurotransmitter release. Scientific literature extensively documents that larger Aβ peptides, particularly soluble oligomers of Aβ(1-42), can significantly disrupt synaptic transmission. nih.gov
General findings on Aβ peptides indicate they can:
Disrupt Cholinergic and Glutamatergic Systems : Aβ peptides can alter the release of crucial neurotransmitters like acetylcholine (B1216132) and glutamate. frontiersin.orgbiorxiv.org
Affect Presynaptic Mechanisms : Aβ(1-42) has been shown to internalize and localize at presynaptic terminals, where it can interact with essential proteins of the neurotransmitter release machinery, such as Synaptophysin and VAMP2. nih.govsgul.ac.uk This interaction can disrupt the normal process of synaptic vesicle priming and exocytosis, leading to altered neurotransmitter release. nih.gov For instance, exposure to Aβ(1-42) has been observed to increase the number of primed vesicles at the presynaptic terminal. nih.gov
The specific contribution of the Aβ(29-40) domain to these effects is not well-defined, although its role in mediating membrane interactions could theoretically influence processes at the presynaptic terminal. ox.ac.uk
Synaptic Loss Mechanisms
Direct evidence linking the isolated Aβ(29-40) fragment to specific mechanisms of synaptic loss is not available in the reviewed scientific literature. However, the broader class of soluble Aβ oligomers is strongly implicated as a primary cause of the synaptic dysfunction and loss that correlates with cognitive decline in Alzheimer's disease. biorxiv.orgmdpi.com
The established mechanisms of synaptic damage induced by larger Aβ peptides include:
Disruption of Synaptic Plasticity : High levels of Aβ oligomers are known to impair long-term potentiation (LTP) and enhance long-term depression (LTD), which are cellular models of learning and memory. frontiersin.orgnih.gov
Structural Damage to Synapses : Aβ oligomers can cause a reduction in dendritic spine density and induce abnormalities in spine shape. nih.gov This leads to the physical loss of synapses, which is a major pathological correlate of cognitive impairment in Alzheimer's disease. mdpi.com
Receptor-Mediated Toxicity : Pathological Aβ oligomers interact with various synaptic proteins and receptors, including NMDA receptors, which can trigger toxic downstream signaling cascades leading to synaptic failure. frontiersin.orgmdpi.com
The Aβ(29-40) region's high propensity to drive peptide aggregation is fundamental to the formation of the toxic oligomers and fibrils responsible for this synaptotoxicity. pnas.org
Glial Activation and Neuroinflammatory Responses
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key feature of Alzheimer's disease pathology. ijbs.comroyalsocietypublishing.org While Aβ plaques are known to be potent triggers of this response, research focusing specifically on the inflammatory potential of the Aβ(29-40) fragment is scarce. The following sections describe the general response of glial cells to the more extensively studied Aβ peptides.
Microglial Activation and Pro-inflammatory Cytokine Release
There is no specific data found on the capacity of the isolated Aβ(29-40) fragment to activate microglia. The scientific consensus is that Aβ aggregates, particularly fibrillar forms, are potent activators of microglia, the brain's resident immune cells. ijbs.commdpi.com
When activated by Aβ, microglia undergo morphological and functional changes, clustering around amyloid plaques. ijbs.com This activation leads to the release of a variety of pro-inflammatory cytokines.
Key Pro-inflammatory Cytokines Released by Aβ-Activated Microglia
| Cytokine | Role in Neuroinflammation | Reference(s) |
|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | A major inflammatory mediator that can contribute to synaptic toxicity and neuronal damage. | ijbs.com |
| Interleukin-1β (IL-1β) | A potent cytokine that drives the expression of other inflammatory molecules and can exacerbate neuronal injury. | ijbs.com |
| Interleukin-6 (IL-6) | Involved in the acute phase inflammatory response and has been linked to the progression of neurodegeneration. | ijbs.com |
This Aβ-induced inflammatory response is mediated through various microglial surface receptors, such as Toll-Like Receptors (TLRs) and Dectin-1, which recognize Aβ as a pathogenic signal. ijbs.commdpi.com
Astrocytic Reactivity and Associated Molecular Changes
Direct studies on the effect of the Aβ(29-40) fragment on astrocytic reactivity were not found. In Alzheimer's disease, astrocytes, another type of glial cell, become reactive in the presence of Aβ pathology, a process termed astrogliosis. royalsocietypublishing.orgdiva-portal.org These reactive astrocytes are typically found surrounding amyloid plaques. nih.gov
This reactive state involves significant molecular and morphological changes:
Hypertrophy : Astrocytes increase in size and extend thickened processes. diva-portal.org
Upregulation of Marker Proteins : There is an increased expression of characteristic proteins, most notably Glial Fibrillary Acidic Protein (GFAP) and Vimentin. diva-portal.orgmedrxiv.org Cerebrospinal fluid levels of GFAP are considered a biomarker for reactive astrogliosis in response to Aβ pathology. medrxiv.orgmdpi.com
Pro-inflammatory Factor Secretion : Reactive astrocytes can release inflammatory cytokines, contributing to the neuroinflammatory environment. royalsocietypublishing.orgdiva-portal.org
Feed-Forward Loop : Studies have shown that Aβ can induce astrocytes to increase their own production of APP and the enzyme BACE1, creating a feed-forward mechanism that exacerbates amyloid production. royalsocietypublishing.orgnih.gov
Mechanisms of Glial Phagocytic Dysregulation
There is no information specifically addressing how the Aβ(29-40) fragment might dysregulate glial phagocytosis. However, a critical aspect of Alzheimer's disease progression is the eventual failure of microglia and astrocytes to effectively clear Aβ from the brain. biorxiv.orgnih.gov
In the early stages, microglia are thought to play a protective role by phagocytosing and degrading Aβ aggregates. biorxiv.orgaai.org However, in a chronic inflammatory state, this function becomes impaired.
Factors Contributing to Glial Phagocytic Dysfunction by Aβ
| Mechanism | Description | Reference(s) |
|---|---|---|
| Chronic Inflammatory Signaling | Overproduction of pro-inflammatory cytokines can suppress the expression of genes involved in phagocytosis, reducing the clearance ability of microglia. | mdpi.com |
| Receptor Downregulation/Shedding | The function of key phagocytic receptors on microglia, such as TREM2, can be impaired with disease progression. | mdpi.combiorxiv.org |
| Inhibitory Protein Accumulation | Proteins like High-Mobility Group Box 1 (HMGB1) can accumulate on Aβ plaques and directly inhibit the degradation of phagocytosed Aβ(1-40) within microglia. | nih.gov |
| Lysosomal Impairment in Astrocytes | Astrocytes can engulf large quantities of Aβ, but they are often unable to degrade it efficiently, leading to intracellular accumulation and lysosomal stress. | diva-portal.org |
This dysfunction in glial clearance mechanisms contributes significantly to the net accumulation of Aβ, creating a vicious cycle of plaque deposition and neuroinflammation. mdpi.com
Interactions of Amyloid β Protein 29 40 with Biological Components
Lipid Bilayer Interactions and Membrane Perturbation
The Aβ(29-40) fragment, as the C-terminal portion of the full-length Aβ peptide, plays a significant role in mediating the peptide's interaction with and disruption of neuronal membranes. ox.ac.uknih.gov This domain is inherited from the transmembrane segment of its parent protein, APP, giving it a strong propensity to associate with lipid environments. ox.ac.uk
The insertion of Aβ(29-40) into lipid bilayers is a critical step in its membrane-perturbing activity. As an amphipathic peptide, its structure allows it to interact directly with membranes. nih.gov The C-terminal domain, corresponding to residues 29-40/42, is considered the membrane-spanning region. ucl.ac.be
Molecular simulations and experimental studies suggest that the peptide's conformation influences its insertion. While it may exhibit a random coil structure in aqueous solutions, the presence of certain molecules can induce an alpha-helical conformation, which is more favorable for membrane insertion. nih.gov Conformational analysis of this C-terminal domain indicates it has properties similar to viral fusion peptides. nih.gov Studies propose that Aβ(29-42) penetrates membranes as a tilted α-helix, with the angle of insertion being a critical factor for its function. nih.gov This tilted insertion is thought to disrupt the orderly packing of fatty acyl chains within the bilayer, leading to membrane destabilization. nih.gov However, other research using solid-state NMR on Aβ(29-42) interacting with lipid bilayers suggests that the major form of the peptide in the membrane is not helical but rather exists as β-sheet oligomers at the bilayer interface. nih.gov
Table 1: Conformational States of Aβ(29-40) during Membrane Insertion
| Conformation | Environment/Condition | Implication for Insertion | Source(s) |
|---|---|---|---|
| α-Helix | Favorable for insertion | Proposed to insert in a tilted manner, disrupting lipid packing. | nih.gov, nih.gov |
| β-Sheet | Observed at the bilayer interface | May form oligomeric associations at the membrane surface. | nih.gov |
| Random Coil | Aqueous solution | Less favorable for direct insertion without a conformational change. | nih.gov |
A significant consequence of Aβ's interaction with membranes is the formation of pores or ion channels, leading to increased membrane permeability. nih.govmdpi.com This is considered a primary mechanism of Aβ-mediated cytotoxicity. plos.org Oligomeric forms of Aβ are particularly effective at forming these structures, which can act as non-specific ion channels. mdpi.comd-nb.info
These channels can be formed by assemblies of Aβ oligomers, creating barrel-shaped aggregates that span the membrane. mdpi.combiorxiv.org The formation of these pores disrupts ion homeostasis, for instance by allowing an influx of calcium ions, which can trigger cell death pathways. mdpi.com While the exact structure of these pores is debated, atomic force microscopy has revealed disk-like structures with pore-like features. nih.gov This process of permeabilization is not limited to the plasma membrane; studies suggest that amyloid fragments can also form channels in lysosomal membranes, leading to lysosomal failure and leakage of enzymes into the cytoplasm. biorxiv.org The ability of Aβ fragments to permeabilize lipid vesicles that mimic neuronal membranes has been well-documented. nih.govucl.ac.be
The specific lipid composition of a membrane significantly modulates its interaction with Aβ(29-40). The presence of negatively charged (anionic) lipids, for example, can enhance the binding of Aβ peptides. ox.ac.ukmdpi.com Acidic lipids can stabilize the hydrophobic C-terminal part of Aβ in an α-helical conformation, effectively anchoring it within the membrane. ox.ac.uk Solid-state NMR studies have also revealed a specific interaction between Aβ(29-42) and the polar head of phosphatidylethanolamine (B1630911) (POPE). nih.gov
Gangliosides, a class of glycosphingolipids abundant in neuronal membranes, play a particularly crucial role. mdpi.comrsc.org The ganglioside GM1 is often cited as a key player, acting as a nucleation center for Aβ aggregation. mdpi.com The binding of Aβ to GM1 can induce a conformational change in the peptide from a random coil or α-helix to a β-sheet structure, which is prone to aggregation. mdpi.complos.org These GM1-rich membrane microdomains, or rafts, can concentrate Aβ peptides, facilitating their assembly into toxic oligomers and fibrils. mdpi.com Interestingly, some studies suggest a dual role for gangliosides. While they can promote aggregation, the formation of Aβ-ganglioside complexes has also been proposed to inhibit the self-assembly of Aβ40, potentially acting as a protective mechanism under certain conditions. rsc.orgbiorxiv.org
Table 2: Effect of Lipid Type on Interaction with Aβ(29-40) and related fragments
| Lipid Type | Effect on Aβ Interaction | Mechanism | Source(s) |
|---|---|---|---|
| Anionic Lipids (e.g., DMPG, PS) | Enhance binding and aggregation | Electrostatic interactions; stabilization of membrane-inserted Aβ. | ox.ac.uk, mdpi.com |
| Phosphatidylethanolamine (POPE) | Specific interaction | Interaction with the polar head group. | nih.gov |
| Ganglioside GM1 | Promote aggregation; induce β-sheet conformation | Acts as a nucleation seed; concentrates Aβ in membrane rafts. | nih.gov, mdpi.com, plos.org |
| Gangliosides (in general) | Inhibit aggregation | Formation of Aβ-ganglioside complexes that inhibit primary nucleation. | biorxiv.org, rsc.org |
The biophysical properties of the membrane, such as its fluidity and curvature, also influence Aβ interactions. The insertion of Aβ fragments, including the C-terminal (29-40) region, can impose negative curvature strain on lipid bilayers, contributing to membrane destabilization. nih.govucl.ac.be Conversely, the existing curvature of a membrane can affect how Aβ aggregates. nih.gov Studies using vesicles of different sizes have shown that small unilamellar vesicles (high curvature) and large unilamellar vesicles (low curvature) promote Aβ fibrillation through different kinetic pathways. nih.gov
Aβ aggregates have been shown to decrease membrane fluidity. ucl.ac.beresearchgate.net This effect is observed above the lipid phase-transition temperature and is thought to result from the interaction of hydrophobic patches on the Aβ aggregates with the hydrophobic core of the bilayer, leading to increased ordering of the phospholipid acyl chains. researchgate.net This reduction in fluidity can impair the function of membrane-embedded proteins like receptors and ion channels. researchgate.net In a feedback loop, Aβ-induced reduction in membrane fluidity can, in turn, accelerate the amyloidogenic processing of APP. nih.gov
Protein-Protein Interactions (Beyond Self-Assembly)
Beyond its self-aggregation and interactions with lipids, Aβ(29-40) and its parent peptides engage in significant interactions with other proteins, notably molecular chaperones involved in the cellular protein quality control system.
Molecular chaperones can modulate the aggregation and toxicity of Aβ peptides. frontiersin.org Studies using a C. elegans model identified several chaperone proteins that co-immunoprecipitate with intracellular Aβ, including members of the HSP70 family and small heat shock proteins (HSP-16s), which are homologs of αB-crystallin. pnas.org These chaperones were found to colocalize with intracellular Aβ deposits, suggesting they interact with prefibrillar oligomeric species. pnas.org
Solution-phase NMR studies have provided detailed insights into these interactions. The molecular chaperone 14-3-3ζ was found to interact preferentially with the hydrophobic regions of Aβ40, including the segment from G29-V40. mdpi.com This interaction is transient and occurs early in the aggregation pathway, helping to maintain the peptide in its native, unfolded state. mdpi.com Similarly, the HSP40 family member DNAJB6 is a potent inhibitor of Aβ aggregation, acting at sub-stoichiometric concentrations to prevent primary nucleation by directly interacting with and capturing early oligomeric species. nih.gov These interactions highlight the crucial role of the cellular proteostasis network in attempting to mitigate the harmful aggregation of Aβ peptides. frontiersin.org
Table 3: Interactions of Aβ Peptides with Chaperone Proteins
| Chaperone Protein | Interacting Aβ Region/Species | Effect on Aβ | Source(s) |
|---|---|---|---|
| HSP-16 (αB-crystallin homolog) | Intracellular Aβ deposits (prefibrillar) | Colocalizes with deposits; may modulate toxicity. | pnas.org |
| HSP70 Family | Intracellular Aβ | Co-immunoprecipitates with Aβ. | pnas.org |
| 14-3-3ζ | Hydrophobic regions (incl. G29-V40) | Inhibits fibril formation by interacting with early-stage species. | mdpi.com |
| DNAJB6 (HSP40) | Oligomeric aggregates | Potently inhibits primary nucleation. | nih.gov |
| αB-crystallin | Aβ oligomers | Inhibits aggregation and toxicity at sub-stoichiometric concentrations. | plos.org |
Binding to Specific Receptor Proteins and Signaling Pathways (e.g., APP, Prion protein, Dectin-1)
While much of the research on receptor binding has been conducted with full-length Amyloid-β (Aβ) peptides like Aβ42, the (29-40) fragment constitutes a critical hydrophobic region that drives aggregation and interaction. Oligomeric forms of Aβ, containing this sequence, are known to bind to several cell surface receptors, triggering downstream signaling cascades that are implicated in neurotoxicity and neuroinflammation.
Amyloid Precursor Protein (APP): Aβ peptides, including oligomeric forms, can bind back to their parent protein, APP. frontiersin.org This interaction is reported to occur at the E1 domain and the cognate Aβ region within APP. frontiersin.org Such binding can promote the homodimerization of APP molecules and has been shown to induce phosphorylation of ERK (extracellular signal-regulated kinase), inhibit long-term potentiation (LTP), and ultimately lead to neurotoxicity. frontiersin.org A novel signaling pathway in microglia, dependent on both Aβ monomers and APP function, has been identified as a negative regulator of microglial immune activation. elifesciences.org
Prion Protein (PrPC): The cellular prion protein (PrPC) has been identified as a high-affinity receptor for soluble Aβ oligomers. oup.comnih.gov This binding is a key event in mediating the synaptic dysfunction observed in Alzheimer's disease. nih.govmdpi.com The interaction primarily involves the N-terminal region of PrPC and does not require the protein to be in its infectious scrapie conformation (PrPSc). nih.govnih.gov The binding of Aβ oligomers to PrPC can lead to the activation of the non-receptor tyrosine kinase Fyn, which in turn can lead to the phosphorylation of the NMDA receptor and tau protein, contributing to synaptic impairment. mdpi.comnih.gov Studies have shown that this interaction occurs specifically in the brains of Alzheimer's disease patients. oup.com
Dectin-1: Dectin-1, a pattern recognition receptor expressed on microglia, has been identified as a direct receptor for Aβ. nih.govnih.gov Research using Aβ42 has demonstrated that this binding induces homodimerization of Dectin-1, which activates a downstream signaling pathway involving spleen tyrosine kinase (Syk) and nuclear factor-κB (NF-κB). nih.govnih.gov This activation triggers the production and release of inflammatory factors, contributing to neuroinflammation. nih.govnih.gov
Table 1: Receptor Interactions and Signaling Pathways
| Receptor Protein | Aβ Species | Key Binding Region/Domain | Downstream Signaling Pathway | Cellular Outcome |
|---|---|---|---|---|
| Amyloid Precursor Protein (APP) | Aβ Monomers/Oligomers | E1 Domain, Cognate Aβ Region | ERK Phosphorylation | Neurotoxicity, Inhibition of LTP frontiersin.org |
| Prion Protein (PrPC) | Aβ Oligomers | N-terminus oup.comnih.gov | Fyn Kinase Activation mdpi.comnih.gov | Synaptic Dysfunction nih.gov |
| Dectin-1 | Aβ42 | Extracellular C-type lectin domain nih.gov | Syk/NF-κB Activation nih.govnih.gov | Neuroinflammation nih.gov |
Co-aggregation with Other Amyloidogenic Proteins (e.g., Tau, other Aβ isoforms)
The hydrophobic nature of the Aβ(29-40) fragment is a primary driver of its aggregation and co-aggregation with other proteins prone to forming amyloid structures.
Tau Protein: The interaction between Aβ and the microtubule-associated protein tau is a central feature of Alzheimer's disease pathology. mdpi.com There is substantial evidence that these two proteins co-aggregate in the brain. mdpi.com Aβ can influence the hyperphosphorylation of tau by affecting the activity of protein kinases. mdpi.com Furthermore, misfolded Aβ may be able to induce the misfolding of tau in a prion-like mechanism. wikipedia.org While specific studies on the Aβ(29-40) fragment are limited, research on related fragments like Aβ(25-35) shows direct interaction and promotion of aberrant aggregate formation with tau-derived peptides. acs.org
Other Aβ Isoforms: The two primary Aβ isoforms are Aβ40 and Aβ42. The Aβ(29-40) sequence is the C-terminal portion of Aβ40. Aβ42, which includes two additional hydrophobic residues (Isoleucine and Alanine), is considered more amyloidogenic and neurotoxic. wikipedia.orgpnas.org The aggregation pathways of Aβ40 and Aβ42 are distinct; Aβ42 preferentially forms pentamer/hexamer units that act as "paranuclei" for further assembly, whereas Aβ40 tends to exist in a rapid equilibrium of monomers, dimers, trimers, and tetramers. pnas.org The presence of different isoforms can lead to heterotypic interactions, where "seeds" of one misfolded Aβ molecule can induce the misfolding and aggregation of others, accelerating plaque formation. wikipedia.orgembopress.org
Interaction with Cytoskeletal Proteins
The integrity of the neuronal cytoskeleton is essential for maintaining cell morphology, transport, and synaptic function. Interactions between Aβ peptides and cytoskeletal proteins can disrupt these critical functions.
Research has demonstrated that Aβ1-42, which contains the 29-40 sequence, binds to a domain within the heavy chain of Microtubule-Associated Protein 1B (MAP1B). nih.gov MAP1B is crucial for promoting the assembly and stability of microtubules. nih.gov This interaction between Aβ and MAP1B may contribute to the loss of cytoskeletal integrity, impaired microtubule-dependent transport, and synaptic dysfunction seen in Alzheimer's disease. nih.gov Additionally, APP itself has been shown to be necessary for maintaining endothelial cell structure, and its downregulation alters the expression of proteins that interact with the actin cytoskeleton. nih.gov
Nucleic Acid and Glycan Interactions
Beyond protein-protein interactions, the Aβ(29-40) fragment and its parent peptides engage with other classes of biological macromolecules, including nucleic acids and complex carbohydrates.
Binding to DNA and RNA
Emerging evidence suggests that Aβ peptides can translocate into the nucleus and interact directly with nucleic acids, potentially acting as a transcription factor. nih.govacs.org
DNA Binding: Studies using electrophoretic mobility shift assays (EMSA) have investigated the binding of various Aβ fragments, including Aβ(29-40), to DNA. nih.gov These studies suggest that Aβ can bind in a sequence-specific manner to a consensus motif, termed the Aβ-interacting domain (AβID), found in the promoter regions of genes relevant to Alzheimer's disease, such as APP, BACE1, and APOE. nih.gov This interaction suggests a potential role for Aβ in regulating its own production and the expression of other disease-related genes. nih.gov Other research has hypothesized that Aβ1-42 may also bind directly to mitochondrial DNA (mtDNA), potentially altering mitochondrial gene expression. acs.org
RNA Binding: In addition to DNA, Aβ is also reported to interact with RNA molecules, further supporting its potential role in regulating gene expression at multiple levels. acs.org
Interaction with Heparan Sulfate (B86663) Proteoglycans
Heparan sulfate proteoglycans (HSPGs) are complex macromolecules found on cell surfaces and in the extracellular matrix. They are consistently found co-localized with Aβ deposits in amyloid plaques. nih.govnih.govphysiology.org
The interaction between Aβ and the heparan sulfate (HS) chains of HSPGs is a critical step in amyloidogenesis. physiology.orgmdpi.com This binding is primarily electrostatic and is influenced by the degree and pattern of sulfation on the HS chains. nih.gov While the primary high-affinity HS binding site on Aβ has been identified as residues 12-17, the interaction with HSPGs is known to dramatically accelerate the aggregation of Aβ peptides into fibrils. nih.govphysiology.org This process is driven by the hydrophobic C-terminal region, which includes the 29-40 sequence. Furthermore, cell-surface HSPGs act as receptors or co-receptors that mediate the internalization of Aβ, which is a key step in its cytotoxic effects. mdpi.comoup.commdpi.com
Table 2: Nucleic Acid and Glycan Interactions
| Interacting Molecule | Aβ Fragment/Species | Binding Site/Motif | Functional Consequence |
|---|---|---|---|
| DNA | Aβ Fragments (incl. 29-40) | Aβ-Interacting Domain (AβID) in gene promoters nih.gov | Putative transcriptional regulation nih.gov |
| RNA | Aβ1-42 | Not fully defined | Potential regulation of gene expression acs.org |
| Heparan Sulfate Proteoglycans (HSPGs) | Aβ Peptides | Primary site: Aβ(12-17) nih.gov | Acceleration of aggregation, cellular internalization, cytotoxicity physiology.orgmdpi.com |
Methodological Approaches for Studying Amyloid β Protein 29 40
Spectroscopic Techniques for Structural and Kinetic Analysis
Spectroscopy offers a window into the molecular changes that occur as Amyloid β-Protein (29-40) transitions from its monomeric state to complex fibrillar structures.
Circular Dichroism (CD) spectroscopy is a vital tool for examining the secondary structure of Amyloid β-Protein (29-40). This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation.
CD spectra can distinguish between different secondary structures. For instance, Aβ(1-40) in a solution with 20 mM dodecylphosphocholine (B1670865) (DPC) micelles exhibits a spectrum with double minima at 222 nm and 208 nm, which is characteristic of an α-helical conformation. nbrc.ac.in In contrast, at a lower DPC concentration of 5.5 mM, the spectrum shows a minimum around 218 nm, indicating a β-sheet structure. nbrc.ac.in Quantitative analysis of these spectra revealed that in the higher concentration of DPC, the peptide is approximately 68% α-helical, while in the lower concentration, it is about 55% β-sheet. nbrc.ac.in
Studies on Aβ(1-40) have shown that the peptide can undergo conformational changes from unstructured and helical states to extended β-sheets during its assembly into protofibrils and fibrils. nih.gov For example, when incorporated into neutral dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes, Aβ(1-40) displays a higher β-sheet content. ox.ac.uk However, the introduction of negatively charged dimyristoylphosphatidylglycerol (DMPG) lipids leads to a significant increase in the α-helical content, from about 5% to over 30%, with a corresponding decrease in β-structure from nearly 60% to around 37%. ox.ac.uk This demonstrates the influence of the lipid environment on the secondary structure of the peptide.
| Condition | Predominant Secondary Structure | Key Spectral Features | Reference |
| Aβ(1-40) in 20 mM DPC micelles | α-helix (68%) | Double minima at 222 nm and 208 nm | nbrc.ac.in |
| Aβ(1-40) in 5.5 mM DPC micelles | β-sheet (55%) | Minimum around 218 nm | nbrc.ac.in |
| Aβ(1-40) in neutral DMPC membranes | β-sheet | Minimum around 215 nm | ox.ac.uk |
| Aβ(1-40) in DMPC/DMPG membranes | α-helix (increasing with DMPG) | Broad minima between 205 nm and 225 nm | ox.ac.uk |
Fluorescence spectroscopy, particularly using the dye Thioflavin T (ThT), is a cornerstone for monitoring the kinetics of amyloid fibril formation. ThT exhibits a significant increase in fluorescence emission around 482 nm upon binding to the cross-β-sheet structure of amyloid fibrils. researchgate.netroyalsocietypublishing.org
A typical ThT fluorescence assay for Aβ(1-40) aggregation shows a sigmoidal curve, which is characterized by a lag phase, where nucleation occurs, followed by a rapid growth phase corresponding to fibril elongation. researchgate.net The intensity of the ThT fluorescence is linearly correlated with the concentration of amyloid fibrils, making it a useful tool for quantification. royalsocietypublishing.orgresearchgate.net Studies have shown that optimal ThT concentrations for monitoring aggregation are typically in the range of 20–50 µM, as higher concentrations can sometimes influence the aggregation process itself. royalsocietypublishing.orgresearchgate.netacs.org
For example, in one study, the aggregation of 40 µM Aβ(1-40) was monitored at 29°C using 60 µM ThT, with fluorescence measurements taken every 4.7 minutes. researchgate.net The resulting data clearly delineated the lag and growth phases of fibril formation. researchgate.net It has also been noted that the presence of ThT can, under certain conditions, promote the aggregation of Aβ(1-40) by stabilizing a more ordered β-like conformation. acs.org
| Parameter | Value/Observation | Reference |
| ThT Excitation Wavelength | ~440-450 nm | researchgate.netroyalsocietypublishing.org |
| ThT Emission Wavelength (bound) | ~482 nm | researchgate.netroyalsocietypublishing.org |
| Typical Aβ(1-40) Aggregation Profile | Sigmoidal (lag and growth phases) | researchgate.net |
| Optimal ThT Concentration Range | 20-50 µM | royalsocietypublishing.orgresearchgate.net |
Infrared (IR) and Raman spectroscopy are powerful vibrational techniques that provide detailed information about the secondary structure of proteins by probing the vibrations of the polypeptide backbone. The amide I band (1600–1700 cm⁻¹) in both IR and Raman spectra is particularly sensitive to secondary structure.
In general, a strong peak around 1630 cm⁻¹ in the amide I region is a spectroscopic marker for parallel β-sheets, which are characteristic of mature amyloid fibrils. mdpi.com The presence of a weaker peak between 1685 and 1695 cm⁻¹ is indicative of antiparallel β-sheets, which may be present in oligomeric intermediates. mdpi.com
Raman spectroscopy has been used to study the molecular structure of amyloid fibrils, revealing that the cross-β core is highly ordered. chemrxiv.org For instance, the Raman spectrum of amylin(20-29) fibrils, a model for amyloid formation, shows a prominent Amide I band at 1671 cm⁻¹ and an Amide III band in the 1200-1350 cm⁻¹ region. chemrxiv.org These spectral features indicate an extended β-strand conformation arranged in an antiparallel β-sheet. chemrxiv.org Raman spectroscopy can also differentiate between various amyloid polymorphs and oligomers based on their unique vibrational fingerprints. mdpi.comchemrxiv.org
| Spectroscopic Technique | Amide I Band Position (cm⁻¹) | Corresponding Secondary Structure | Reference |
| IR/Raman | ~1630 | Parallel β-sheet | mdpi.com |
| IR | 1685-1695 | Antiparallel β-sheet | mdpi.com |
| Raman (Amylin(20-29) fibrils) | 1671 | Antiparallel β-sheet | chemrxiv.org |
Nuclear Magnetic Resonance (NMR) spectroscopy, in both its solution and solid-state forms, provides atomic-resolution structural information about Amyloid β-Protein (29-40) in its various states.
Solution NMR has been instrumental in studying the structure of soluble, monomeric, and oligomeric forms of Aβ. For example, solution NMR studies of Aβ(1-40) in dodecylphosphocholine (DPC) micelles revealed that the peptide can adopt an α-helical conformation. nbrc.ac.in These studies can also track the conversion of α-helical monomers into β-sheet-rich oligomers. nbrc.ac.in
Solid-state NMR (ssNMR) is uniquely suited for studying the insoluble, non-crystalline amyloid fibrils. nih.gov ssNMR experiments on Aβ(1-40) fibrils have been crucial in determining their molecular architecture. These studies have shown that the first ~10 residues are disordered, while the core of the fibril is composed of in-register parallel β-sheets. nih.govpnas.org Specifically, residues 12-24 and 30-40 form two separate β-strand regions. pnas.org Multiple quantum (MQ) NMR techniques have provided direct evidence for this parallel β-sheet organization. pnas.org Furthermore, ssNMR can probe the dynamics of the fibrils, revealing that the β-sheet regions are rigid, while the N- and C-termini exhibit greater flexibility. nih.gov
| NMR Technique | Sample State | Key Findings for Aβ(1-40) | Reference |
| Solution NMR | Monomeric/Oligomeric (in micelles) | Can adopt α-helical conformation; conversion to β-sheet oligomers observed. | nbrc.ac.in |
| Solid-State NMR | Fibrillar | Residues 1-10 are disordered; core consists of in-register parallel β-sheets (residues 12-24 and 30-40). | nih.govpnas.org |
| Multiple Quantum ssNMR | Fibrillar | Confirmed parallel β-sheet organization. | pnas.org |
| Solid-State NMR (Dynamics) | Fibrillar | β-sheet regions are rigid; termini are flexible. | nih.gov |
Microscopic Techniques for Aggregate Visualization
Microscopic techniques allow for the direct visualization of the morphology and assembly of Amyloid β-Protein (29-40) aggregates, providing a visual complement to the structural data obtained from spectroscopy.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the morphology of Aβ aggregates, from small oligomers to mature fibrils, in both air and liquid environments. biophysics.orgnih.gov
AFM studies have revealed the heterogeneity of Aβ aggregates. For Aβ(1-42), AFM has shown the presence of spherical oligomers with sizes ranging from a few to hundreds of nanometers. biophysics.org Time-lapse AFM has been used to follow the fibrillization process in situ, observing the growth of individual protofibrils from smaller aggregate units. uba.ar These protofibrils for Aβ(1-40) have been observed to be approximately 3 nm in diameter and 20-70 nm in length. uba.ar
High-speed AFM has provided even more dynamic insights, revealing different growth modes for Aβ(1-42) fibrils, including the formation of both straight and spiral fibrils. pnas.org These studies have also shown that fibril elongation occurs at the ends of existing fibrils. pnas.org AFM can also be used to study the interaction of Aβ aggregates with surfaces, such as lipid bilayers, providing insights into the mechanisms of membrane damage. biophysics.org
| Aβ Species | Aggregate Morphology | Dimensions | Reference |
| Aβ(1-42) Oligomers | Spherical particles | Few to hundreds of nanometers in diameter | biophysics.org |
| Aβ(1-40) Protofibrils | Linear structures | ~3 nm diameter, 20-70 nm length | uba.ar |
| Aβ(1-42) Fibrils | Straight and spiral structures | Spiral pitch of ~100 nm | pnas.org |
Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM)
Studies utilizing TEM have provided qualitative information on the morphology of amyloid fibrils and their precursors. researchgate.net For instance, TEM has been employed to observe the effects of various conditions and interacting molecules on the fibrillation process of amyloid-β peptides. researchgate.net Researchers have used TEM to visualize the distinct morphologies of Aβ40 fibrils grown under different agitation conditions, highlighting the sensitivity of fibril structure to environmental factors. researchgate.net Liquid-phase TEM (LP-TEM) has emerged as a valuable tool for directly observing the dynamics of Aβ oligomer formation and their assembly into protofibrils in solution. biorxiv.org
Cryo-EM has been instrumental in elucidating the detailed molecular architecture of amyloid fibrils. biorxiv.orgbiorxiv.org This technique has revealed that Aβ fibrils are polymorphic, existing in various structural forms. biorxiv.orgbiorxiv.org For example, cryo-EM studies on Aβ40 have identified fibrils with different symmetries, such as 2-fold and 3-fold symmetric structures. pnas.org High-resolution cryo-EM has unveiled the J-shaped protomer structure of Aβ40 fibrils, detailing the arrangement of β-strands and the interactions between protofibrils. mdpi.com These studies provide precise measurements of helical rise and twist within the fibril core. mdpi.com Furthermore, cryo-EM has been used to study Aβ fibrils extracted from the brains of Alzheimer's disease mouse models, revealing novel fibril structures and providing insights into the in vivo aggregation of Aβ. biorxiv.orgbiorxiv.org
Table 1: Cryo-EM Structural Features of Aβ40 Fibrils
| Feature | Description | Reference |
| Polymorphism | Existence of multiple fibril structures under similar conditions. | biorxiv.orgbiorxiv.org |
| Symmetry | Observation of 2-fold and 3-fold symmetric fibril polymorphs. | pnas.org |
| Protomer Structure | Elucidation of a J-shaped protomer conformation. | mdpi.com |
| Helical Parameters | Measurement of helical rise (e.g., 2.454 Å) and twist (e.g., 179.2°). | mdpi.com |
| Protofibril Arrangement | Characterization of the packing of two protofibrils in a left-handed cross-β structure. | mdpi.com |
Super-Resolution Fluorescence Microscopy
Super-resolution fluorescence microscopy techniques have overcome the diffraction limit of conventional light microscopy, enabling the visualization of amyloid aggregates with nanoscale resolution. These methods are crucial for studying the early stages of aggregation and the morphology of small oligomeric species that are believed to be highly neurotoxic.
Techniques like direct stochastic optical reconstruction microscopy (dSTORM) have been used to image the morphology of Aβ fibrils both in vitro and in cells with a resolution below 20 nm. nih.gov This has allowed for the detailed visualization of individual fibrils and their network-like structures. Another approach, transient amyloid binding (TAB) microscopy, utilizes the binding dynamics of fluorescent probes like Thioflavin T (ThT) to reconstruct super-resolved images of amyloid structures. nih.gov TAB imaging has successfully visualized spherical Aβ40 oligomers with dimensions of 4–5 nm, which is critical for understanding the initial steps of the aggregation cascade. nih.gov
Super-resolution imaging has also been applied to study the aggregation of fluorescently-labeled Aβ peptides inside cells. For example, dSTORM has been used to compare the intracellular aggregation of Aβ(1-40) and Aβ(1-42), revealing differences in the size and morphology of the aggregates formed by these two peptides over time. researchgate.net These studies have shown that Aβ40 tends to form smaller, mostly spherical aggregates compared to the larger, more elongated aggregates of Aβ42. researchgate.net
Table 2: Super-Resolution Microscopy Findings on Aβ(29-40) Aggregates
| Technique | Key Finding | Aggregate Size/Morphology | Reference |
| dSTORM | High-resolution imaging of fibril morphology in vitro and in cells. | Fibril width < 20 nm | nih.gov |
| TAB Microscopy | Visualization of early-stage spherical oligomers. | 4–5 nm spherical oligomers | nih.gov |
| dSTORM (intracellular) | Comparison of Aβ40 and Aβ42 aggregation in cells. | Aβ40: ~160 nm, spherical | researchgate.net |
In Vitro Biochemical and Biophysical Assays
Sedimentation Assays
Sedimentation assays, typically involving centrifugation, are used to separate aggregated forms of Aβ(29-40) from soluble, monomeric forms. This technique is often used as a preparatory step or in conjunction with other analytical methods to study the aggregation process. For instance, after incubation to induce aggregation, samples can be centrifuged to pellet the fibrillar material, allowing for the analysis of the remaining soluble species in the supernatant. This approach has been used to prepare samples for further analysis by techniques like SDS-PAGE and Western blotting to determine the amount and nature of aggregated Aβ. nih.gov
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their size and is widely used to analyze the distribution of Aβ oligomers. mdpi.com In studies of Aβ(29-40) and related peptides, SEC can separate monomers from various oligomeric species and larger aggregates. mdpi.comresearchgate.net
SEC has been instrumental in isolating low-molecular-weight (LMW) fractions of Aβ for further characterization. nih.gov For example, researchers have used SEC to isolate and compare the oligomerization states of Aβ40 and Aβ42. pnas.org These studies have revealed that freshly isolated LMW Aβ40 exists in a rapid equilibrium of monomers, dimers, trimers, and tetramers. pnas.org SEC is also used to monitor the progression of Aβ aggregation over time, showing the appearance of higher molecular weight species as the peptide assembles into fibrils. researchgate.net The combination of SEC with other techniques, such as multi-angle light scattering (SEC-MALS), provides more accurate measurements of the molecular weight of the different species within a sample. kuleuven.be
Table 3: Application of SEC in Aβ(29-40) Research
| Application | Finding | Reference |
| Isolation of LMW species | Enables the study of early oligomers by separating them from monomers and larger aggregates. | nih.gov |
| Oligomer distribution analysis | Aβ40 exists as a mixture of monomers, dimers, trimers, and tetramers. | pnas.org |
| Aggregation monitoring | Tracks the formation of larger aggregates over time. | researchgate.net |
| Calibration for other techniques | Provides size-fractionated samples for methods like SDS-PAGE and immunoassays. | biorxiv.org |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. kuleuven.be It has been extensively used to characterize the aggregation of Aβ peptides by monitoring changes in particle size over time. kuleuven.bemdpi.com
DLS studies have provided strong evidence for the rapid formation of soluble oligomers of Aβ40 before the appearance of mature fibrils. nih.gov Time-course DLS measurements show a rapid increase in light scattering that plateaus, indicating the formation of these oligomeric intermediates. nih.gov DLS has also been used to compare the aggregation kinetics of different Aβ alloforms, revealing distinct particle size distributions for Aβ40 and Aβ42. nih.gov While Aβ40 shows a distribution of smaller oligomers, Aβ42 tends to form larger aggregates more readily. nih.gov It is important to note that DLS provides a population-averaged size, which is most accurate for monodisperse samples, and deconvolution of complex mixtures of aggregates can be challenging. kuleuven.be
Table 4: DLS Findings on Aβ(29-40) Aggregation
| Parameter | Observation | Significance | Reference |
| Time-course scattering | Rapid increase in light scattering preceding fibril formation. | Evidence for rapid oligomer formation. | nih.gov |
| Particle size distribution | Aβ40 forms a distribution of smaller oligomers compared to Aβ42. | Highlights differences in aggregation pathways between alloforms. | nih.gov |
| Monitoring aggregation | Tracks the growth of aggregates over time. | Provides kinetic data on the aggregation process. | kuleuven.bemdpi.com |
Cross-linking Techniques (e.g., PICUP)
Photo-Induced Cross-linking of Unmodified Proteins (PICUP) is a technique used to stabilize transient protein oligomers by creating covalent cross-links between them. nih.gov This method allows for the "capture" and subsequent analysis of the distribution of oligomeric species that exist in a dynamic equilibrium. nih.gov
PICUP has been crucial in elucidating the early oligomerization events of Aβ peptides. pnas.orgpnas.org When applied to Aβ40, followed by analysis with SDS-PAGE, PICUP reveals a distribution of monomers, dimers, trimers, and tetramers. mdpi.compnas.org This provides a snapshot of the oligomer populations present before they assemble into larger structures. nih.gov The technique has been used to compare the oligomerization of Aβ40 and Aβ42, demonstrating that Aβ42 has a greater propensity to form higher-order oligomers, such as pentamers and hexamers. pnas.orgpnas.org The advantages of PICUP include its rapidity, the use of non-destructive visible light, and the fact that it does not require prior modification of the peptide sequence. nih.gov
Table 5: PICUP Analysis of Aβ40 Oligomerization
| Oligomer | Relative Abundance | Reference |
| Monomer | High | mdpi.compnas.org |
| Dimer | High | mdpi.compnas.org |
| Trimer | High | mdpi.compnas.org |
| Tetramer | High | mdpi.compnas.org |
| Pentamer | Low | mdpi.compnas.org |
| Heptamer | Low | mdpi.com |
Cellular and Organotypic Model Systems
Primary Neuronal Culture Systems
Primary neuronal cultures are a fundamental tool for investigating the neurobiology of amyloid-β peptides. These cultures, derived directly from embryonic or neonatal brain tissue, allow for the study of neuronal processes and toxicity in a controlled environment that closely mimics the cellular composition of the brain.
Detailed research has utilized primary neuronal cultures to understand the effects of various Aβ species. For instance, studies have shown that aggregated forms of Aβ can induce hyperphosphorylation of tau protein in primary neuronal cultures, a key pathological feature of Alzheimer's disease. mdpi.comnih.gov Furthermore, primary cultures of hippocampal neurons have been instrumental in demonstrating the synaptotoxic effects of soluble Aβ oligomers, which are believed to be early events in the disease cascade. nih.govpnas.org The application of Aβ to these cultures can lead to a reduction in synaptic vesicle clusters and an impairment of postsynaptic receptors. nih.gov
While much of the research using primary neurons has centered on Aβ(1-40) and Aβ(1-42), at least one study has identified the Aβ(29-40) fragment in a cell culture model. Using mass spectrometry on the conditioned medium of a Chinese hamster ovary (CHO) cell line (7PA2) that expresses mutant human amyloid precursor protein (APP), researchers detected the Aβ(29-40) fragment, which contains a methionine-sulfoxide modification. acs.org This finding is significant as it confirms the generation of this specific C-terminal fragment in a cellular model, suggesting it may be a product of APP processing.
The table below summarizes key findings related to the use of primary neuronal cultures in Aβ research.
| Model System | Key Findings | Relevant Aβ Species | Citations |
| Primary rat hippocampal neurons | Aβ oligomers induce neuritic degeneration and tau hyperphosphorylation. | Soluble Aβ dimers from Alzheimer's cortex | nih.gov |
| Primary rat cortical neurons | Inhibition of endogenous Aβ production can cause neuronal cell death, suggesting a neurotrophic role for Aβ at physiological concentrations. | Endogenous Aβ | ulisboa.pt |
| Primary human fetal neurons | Aβ actions can be mediated through the amylin receptor, and blocking this receptor can be neuroprotective. | Aβ(1-42) | oup.comnih.gov |
| 7PA2 CHO cell line | Secreted medium contains various Aβ fragments, including Aβ(29-40). | Aβ(29-40) | acs.org |
Glial Cell Line Cultures (e.g., Microglia, Astrocytes)
Glial cells, including microglia and astrocytes, are now recognized as critical players in the pathogenesis of Alzheimer's disease, particularly in the processes of neuroinflammation and Aβ clearance. aginganddisease.orgfrontiersin.orgnih.gov Cell line cultures of microglia and astrocytes provide a means to investigate the specific roles of these cells in response to Aβ.
Studies using these cultures have shown that both microglia and astrocytes can internalize and degrade Aβ. biorxiv.org Microglia, the resident immune cells of the brain, can be activated by Aβ to either a pro-inflammatory (M1) or anti-inflammatory (M2) state. aging-us.com The M1 phenotype is associated with the release of pro-inflammatory cytokines, which can contribute to neuronal damage, while the M2 phenotype is linked to Aβ clearance. aging-us.com Astrocytes also respond to Aβ, and their interaction can lead to the release of inflammatory mediators and a disruption of their supportive functions for neurons. diva-portal.orgjneurosci.org
However, specific research focusing on the interaction between Amyloid β-Protein (29-40) and glial cell line cultures is not prominent in the available literature. Investigations into how glial cells respond to different Aβ fragments have predominantly used the more common Aβ(1-40) and Aβ(1-42) isoforms. nih.govaging-us.com Therefore, while the methodologies exist to study the effects of Aβ(29-40) on microglia and astrocytes, such as assessing cytokine release, phagocytic activity, and changes in cellular metabolism, specific findings for this fragment are not yet detailed.
Induced Pluripotent Stem Cell (iPSC)-Derived Neurons
The development of induced pluripotent stem cell (iPSC) technology has revolutionized the study of human diseases, including Alzheimer's. d-nb.info By reprogramming somatic cells from patients into stem cells, and then differentiating them into neurons, researchers can create patient-specific models of the disease in a dish. d-nb.infonih.gov These iPSC-derived neurons carry the genetic background of the donor, making them invaluable for studying both familial and sporadic forms of Alzheimer's. mdpi.comsemanticscholar.org
Numerous studies have used iPSC-derived neurons to model key aspects of Alzheimer's pathology. For instance, neurons derived from patients with familial Alzheimer's disease mutations often show an increased ratio of Aβ42 to Aβ40, a hallmark of the disease. d-nb.infonih.govucl.ac.uk These models have also been used to demonstrate Aβ-induced synaptotoxicity, endosomal abnormalities, and tau hyperphosphorylation. nih.govmdpi.com
Despite the power of iPSC technology, specific studies investigating the production or effects of Amyloid β-Protein (29-40) in these models are not extensively reported in the scientific literature. The focus has remained on the longer, more aggregation-prone Aβ species. nih.govucl.ac.uk The existing iPSC platforms, however, are well-suited for future studies to determine if the (29-40) fragment is generated in human neurons and what its potential downstream consequences might be.
Organoid Models
Cerebral organoids are three-dimensional, self-organizing structures derived from pluripotent stem cells that mimic some of the architectural and cellular complexity of the developing human brain. nih.govnih.govmit.edu These models offer a more physiologically relevant environment to study disease processes compared to traditional 2D cell cultures. frontiersin.orgresearchgate.net
In the context of Alzheimer's disease, organoids generated from patient-derived iPSCs have been shown to develop key pathological features, including amyloid plaque-like deposits and hyperphosphorylated tau. nih.govplos.org This has been observed in organoids with familial Alzheimer's disease mutations. plos.orgmdpi.com The 3D environment of organoids may be more conducive to the aggregation of Aβ peptides. frontiersin.org
As with other advanced cell models, there is a lack of specific research on the Amyloid β-Protein (29-40) fragment within organoid systems. Current studies using organoids to model Alzheimer's disease have concentrated on the accumulation of Aβ(1-40) and Aβ(1-42). nih.govplos.org The potential for organoid models to be used for investigating the generation and impact of less-studied Aβ fragments like (29-40) is significant but remains an area for future exploration.
Computational and Bioinformatic Methodologies
Molecular Docking and Ligand Binding Predictions
Computational methods such as molecular docking are powerful tools for predicting the interaction between a ligand (like a small molecule inhibitor) and a protein target. acs.orgplos.org In Alzheimer's research, molecular docking has been used to understand how Aβ peptides interact with cellular receptors and to identify potential therapeutic compounds that can inhibit Aβ aggregation or binding. explorationpub.comresearchgate.net
The process of molecular docking involves computationally placing a ligand into the binding site of a receptor and estimating the binding affinity. This can provide insights into the specific amino acid residues involved in the interaction. mdpi.com Such studies have been performed for Aβ(1-40) and Aβ(1-42) to investigate their binding to various proteins and to screen for potential inhibitors. acs.orgresearchgate.net
However, a review of the available scientific literature did not yield specific molecular docking or ligand binding prediction studies focused on the Amyloid β-Protein (29-40) fragment. The principles of these computational approaches are certainly applicable to this fragment. Future in silico studies could model the structure of Aβ(29-40) and perform docking simulations with potential binding partners or inhibitory molecules to predict its interaction profile. This could help to generate hypotheses about its biological function and guide experimental studies.
The table below outlines some of the computational approaches used for Aβ research.
| Computational Method | Application in Aβ Research | Specific Findings for Aβ(29-40) | Citations |
| Molecular Docking | Predicting binding sites of ligands to Aβ; identifying potential inhibitors of Aβ aggregation. | No specific studies found. | acs.orgplos.org |
| Molecular Dynamics Simulations | Studying the conformational changes and stability of Aβ peptides and their complexes with ligands. | No specific studies found. | diva-portal.org |
| Ligand-Based Virtual Screening | Identifying new potential ligands based on the chemical structures of known binders. | No specific studies found. | acs.orgnih.gov |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
The study of the Amyloid β-Protein (29-40) fragment, a critical hydrophobic C-terminal region of the full-length Aβ peptide, benefits significantly from computational methods that can elucidate its electronic and structural dynamics at an atomic level. Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful hybrid technique uniquely suited for this purpose. arxiv.orgmdpi.com This approach combines the high accuracy of quantum mechanics (QM) for a small, chemically active region of interest with the computational efficiency of classical molecular mechanics (MM) for the surrounding environment. researchgate.net
In the context of Aβ(29-40), a typical QM/MM simulation would partition the system into two parts. The QM region could consist of specific amino acid side chains involved in a critical interaction, such as the formation of a salt bridge or the binding of a metal ion or small molecule inhibitor. arxiv.orgresearchgate.net The remainder of the peptide and the surrounding solvent molecules would be treated using the MM force field. researchgate.net This methodology allows for the investigation of processes that are intractable for purely QM methods due to system size, such as bond breaking/forming events, charge transfer, and electronic polarization during interactions. mdpi.com
Research utilizing QM/MM has provided significant insights into the mechanisms of Aβ aggregation. For instance, studies on related Aβ fragments have used QM/MM to investigate the salt-bridge mechanism between Asp23 and Lys28, an interaction considered a driving force for the conformational changes that lead to β-sheet formation and aggregation. researchgate.netacs.org While these specific residues lie outside the 29-40 segment, the approach is directly applicable to understanding interactions within the C-terminal fragment or between it and potential inhibitors. By modeling the active site at the QM level, researchers can accurately calculate interaction energies and explore the electronic effects that stabilize or destabilize conformations prone to aggregation. acs.org
Furthermore, QM/MM simulations have been employed to understand the binding of potential therapeutic agents and biomarkers to Aβ peptides. acs.org For example, the optical properties of a biomarker molecule when bound within the Aβ(1-42) fibril have been simulated using QM/MM to understand how the protein environment affects its fluorescence, providing a basis for developing better diagnostic tools. acs.org Although challenges in accuracy can arise, requiring high-level QM theory to distinguish between multiple probable structures, the QM/MM approach remains a vital tool for gaining a detailed mechanistic understanding of the molecular events involving the Aβ(29-40) region. arxiv.org
| Component | Description | Typical Application for Aβ(29-40) |
| QM Region | A small, chemically significant part of the system treated with quantum mechanics to accurately describe electronic structure and reactions. researchgate.net | Specific amino acid side chains (e.g., Met35), a bound metal ion, or an interacting inhibitor molecule. arxiv.org |
| MM Region | The larger, surrounding environment (rest of the peptide, water molecules) treated with classical mechanics (force fields). researchgate.net | The polypeptide backbone of Aβ(29-40) and the surrounding solvent environment. |
| Goal | To study electronic phenomena (e.g., bond formation, charge transfer) in a large biomolecular system with manageable computational cost. mdpi.com | Elucidating the mechanism of inhibitor binding, metal ion coordination, or specific residue interactions driving aggregation. acs.org |
Data Mining and Proteomic Analysis Relevant to Peptide Interactions
Understanding the complex interaction network of Amyloid β-Protein (29-40) within a biological environment is crucial for deciphering its role in pathology. Data mining and proteomic analysis are indispensable high-throughput methodologies for identifying the proteins and pathways that interact with Aβ and modulate its aggregation and toxicity. mdpi.comnih.gov
Proteomic analysis of amyloid plaques from human brains has revealed that they are not composed solely of Aβ peptides but are complex deposits containing hundreds of other proteins. mdpi.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and co-immunoprecipitation are used to identify these Aβ-interacting partners. nih.gov These studies provide a rich dataset for understanding which proteins co-localize with Aβ aggregates and may participate in their formation or clearance.
A key finding from data mining of proteomic datasets is the concept of heterotypic interaction, where the aggregation-prone regions (APRs) of Aβ interact with homologous sequences in other, unrelated proteins. embopress.orgnih.gov The Aβ(29-40) sequence is part of a critical hydrophobic APR. researchgate.net Analysis has shown that proteins containing short segments with sequence homology to Aβ's APRs are enriched in plaques from AD patients. embopress.org These heterotypic interactions can alter Aβ assembly kinetics, fibril structure, and deposition patterns, suggesting that the cellular proteome can directly influence amyloid pathology. nih.gov
Specific Aβ binding partners have been identified and validated through targeted proteomic and biochemical assays. While many studies focus on the full-length peptide, the interactions often involve the C-terminal domain containing the 29-40 sequence. For example, Transmembrane protein 97 (TMEM97) has been identified as a potential synaptic binding partner for Aβ in the human brain, and this interaction is thought to be relevant to synaptic dysfunction in Alzheimer's disease. researchgate.netbiorxiv.org Other notable interactors that have been studied include the cellular prion protein (PrPc), heat shock proteins, and transthyretin. mdpi.comresearchgate.net
These large-scale analyses provide comprehensive lists of potential interactors, which can be further investigated for their specific role in modulating the behavior of the Aβ(29-40) fragment. By comparing proteomic data from different disease stages and model systems, researchers can generate hypotheses about which interactions are causal or play a fundamental role in pathogenesis. nih.gov
| Identified Aβ Interacting Proteins | Method of Identification/Study | Relevance to Aβ Function |
| Transmembrane protein 97 (TMEM97) | Proteomics, FRET in human brain tissue | Potential synaptic binding partner that may mediate synaptotoxicity. researchgate.netbiorxiv.org |
| Cellular Prion Protein (PrPc) | Co-immunoprecipitation, FRET | A well-studied synaptic binding partner for Aβ oligomers. researchgate.netbiorxiv.org |
| Heat Shock Proteins (e.g., HSP70) | Proteomic analysis of extracellular vesicles | Implicated in AD pathogenesis and can prevent the formation of Aβ fibrils. mdpi.com |
| Transthyretin | Proteomic analysis | A known Aβ co-factor that can interact with the peptide and affect its aggregation. mdpi.com |
| Midkine (MDK) & Pleiotrophin (PTN) | TMT-MS-based proteomics | Accumulate in Aβ plaques and can accelerate Aβ deposition. nih.gov |
Targeting Amyloid β Protein 29 40 for Mechanistic Insight and Therapeutic Strategy Development
Molecular Modulators of Amyloid β-Protein (29-40) Aggregation
A variety of molecules, ranging from synthetic peptides to naturally occurring compounds, have been investigated for their ability to modulate the aggregation of Aβ (29-40). These modulators function through diverse mechanisms to prevent the formation of toxic oligomers and fibrils.
Peptide-Based Aggregation Inhibitors
Peptide-based inhibitors are often designed based on the Aβ sequence itself to interfere with the aggregation process. mazums.ac.ir These peptides can bind to specific regions of the Aβ monomer, preventing its incorporation into larger aggregates. mazums.ac.ir
One approach involves designing peptides that mimic the hydrophobic core of Aβ, thereby blocking the self-association of Aβ monomers. For instance, peptides containing the KLVFF sequence, corresponding to residues 16-20 of Aβ, have been shown to disrupt Aβ aggregation. nih.govmdpi.com Retro-inverso peptides, which are composed of D-amino acids in a reversed sequence, exhibit enhanced stability against proteases and can effectively inhibit Aβ oligomerization. nih.gov For example, the retro-inverso peptide RI-OR2 has been shown to bind to Aβ monomers and fibrils, inhibiting fibril extension. medchemexpress.com
Another strategy is the use of heptameric peptides, which have demonstrated the ability to interfere with Aβ aggregation by remodeling toxic oligomers into non-toxic species. acs.org Furthermore, the introduction of cationic arginine residues at the C-terminus of Aβ (29-40) has been shown to not only solubilize the peptide but also introduce antimicrobial effects. medchemexpress.com
| Inhibitor Type | Example | Mechanism of Action |
| Sequence-Based Peptides | KLVFF-containing peptides | Binds to the central hydrophobic core of Aβ, preventing self-association. nih.govmdpi.com |
| Retro-Inverso Peptides | RI-OR2 | Binds to Aβ monomers and fibrils, inhibiting fibril extension. medchemexpress.com |
| Heptameric Peptides | Not specified | Remodels toxic oligomers into non-toxic species. acs.org |
| Modified Aβ Fragments | C-terminal arginine-modified Aβ (29-40) | Increases solubility and introduces antimicrobial properties. medchemexpress.com |
Small Molecule Inhibitors of Fibrillization (e.g., Curcumin (B1669340), Polyphenols)
Small molecules, particularly those of natural origin, have been extensively studied for their anti-amyloidogenic properties. These compounds can interact with Aβ (29-40) through various non-covalent interactions, disrupting the fibrillation process. nih.gov
Curcumin , a polyphenol derived from turmeric, has demonstrated potent anti-amyloidogenic effects. nih.govmdpi.com It has been shown to inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils. nih.govfrontiersin.org Molecular dynamics simulations suggest that curcumin can bind to the Aβ peptide through hydrogen bonds and hydrophobic interactions, thereby disrupting the aggregation process. nih.govmdpi.com Curcumin can also redirect the aggregation pathway towards the formation of non-toxic, off-pathway oligomers. acs.org
Polyphenols , a broad class of natural compounds found in fruits, vegetables, and beverages like green tea, have shown significant inhibitory effects on Aβ aggregation. nih.govnih.gov Compounds like myricetin (B1677590) and rosmarinic acid have been found to inhibit Aβ fibril formation and dissociate pre-formed fibrils. nih.govmdpi.com The mechanism of inhibition often involves the binding of polyphenols to the early-stage oligomers of Aβ, preventing their conversion into mature fibrils. nih.gov The phenolic hydroxyl groups are crucial for this activity, potentially forming quinones that react with lysine (B10760008) residues in the Aβ sequence. nih.gov
| Small Molecule | Source | Proposed Mechanism of Action |
| Curcumin | Turmeric | Inhibits fibril formation, destabilizes pre-formed fibrils, and promotes non-toxic oligomers. nih.govfrontiersin.orgacs.org |
| Myricetin | Wine, Berries | Inhibits Aβ oligomerization by interacting with monomeric Aβ. nih.govmdpi.com |
| Rosmarinic Acid | Rosemary, Sage | Inhibits Aβ aggregation. nih.govmdpi.com |
| Epigallocatechin gallate (EGCG) | Green Tea | Inhibits early stages of aggregation and remodels toxic oligomers. mdpi.comfrontiersin.org |
| Nordihydroguaiaretic acid (NDGA) | Creosote bush | Inhibits fibril formation and remodels amyloid fibrils. nih.govmdpi.com |
Natural Product-Derived Modulators
Beyond curcumin and polyphenols, a diverse array of natural products has been identified as modulators of Aβ (29-40) aggregation. mdpi.comfrontiersin.org These compounds often possess complex chemical structures that allow for specific interactions with the Aβ peptide.
For example, Brazilin , a compound extracted from Caesalpinia sappan, can remodel amyloid fibrils and suppress the formation of toxic Aβ oligomers. frontiersin.orgmdpi.com Other natural compounds like tannic acid and certain flavonoids have also demonstrated the ability to neutralize toxic oligomers. mdpi.com These natural products can interfere with different stages of the aggregation cascade, from inhibiting monomer association to remodeling mature fibrils into non-toxic species. frontiersin.org
| Natural Product | Source | Effect on Aβ Aggregation |
| Brazilin | Caesalpinia sappan | Remodels amyloid fibrils and suppresses toxic oligomer formation. frontiersin.orgmdpi.com |
| Tannic Acid | Various plants | Neutralizes oligomer-specific conformational epitopes. mdpi.com |
| Quercetin | Fruits, Vegetables | Inhibits amyloid formation and disaggregates pre-formed fibrils. mdpi.com |
| Taxifolin | Conifers | Suppresses the elongation phase of Aβ aggregation. mdpi.com |
| Sclerotiorin | Penicillium sclerotiorum | Binds to hydrophobic grooves on the Aβ protofibril surface. frontiersin.org |
Rational Design Approaches for Anti-Aggregation Compounds
Rational design strategies leverage the structural information of Aβ to create targeted inhibitors. elifesciences.orgnih.gov This approach aims to develop molecules with high specificity and efficacy against Aβ aggregation.
One successful strategy involves designing peptide inhibitors based on the steric zipper structure of amyloid fibrils. elifesciences.org These inhibitors are designed to cap the ends of growing fibrils, preventing further elongation. mdpi.comelifesciences.org For instance, peptides have been designed to specifically target the 37GGVVIA42 segment of Aβ42, leading to selective inhibition of its aggregation. frontiersin.org
Another approach is the development of hybrid molecules that combine a peptide recognition element with a disruption element. nih.govresearchgate.net For example, a hexapeptide composed of D-amino acids, which mimics a hydrophobic region of Aβ, coupled with a C-terminal disruption element, has been shown to effectively inhibit fibril formation. nih.gov These rationally designed molecules often incorporate features like hydrophobicity, β-sheet propensity, and charge to enhance their binding affinity and specificity for Aβ. nih.govrsc.org
Disaggregation Strategies for Pre-Formed Amyloid β-Protein (29-40) Aggregates
In addition to preventing aggregation, another therapeutic avenue is the disaggregation of already formed amyloid plaques. This involves the use of molecules that can break down the stable β-sheet structure of amyloid fibrils.
Chemical Chaperones and Disaggregation Agents (e.g., Trehalose)
Chemical chaperones are small molecules that can assist in the proper folding of proteins and can also promote the disaggregation of misfolded protein aggregates. researchgate.netresearchgate.net
Trehalose (B1683222) , a naturally occurring disaccharide, has been shown to be an effective inhibitor of Aβ aggregation and can also facilitate the disaggregation of pre-formed fibrils. nih.govacs.org Molecular dynamics simulations have indicated that trehalose can alter the conformation of Aβ peptides, promoting a less aggregation-prone state. nih.gov Specifically, in the presence of trehalose, the Aβ (29-40) peptide tends to adopt an α-helical conformation rather than a random coil, which is thought to be a precursor to aggregation. nih.gov Trehalose has been observed to inhibit the formation of both fibrillar and oligomeric forms of Aβ40. nih.gov Furthermore, poly(trehalose) nanoparticles have been developed that show enhanced ability to inhibit amyloid fibrillation and even disintegrate mature fibrils. acs.org
| Compound | Class | Mechanism of Disaggregation |
| Trehalose | Disaccharide (Chemical Chaperone) | Stabilizes a non-aggregation-prone conformation of Aβ and can break down pre-formed fibrils. nih.govacs.orgnih.gov |
| αB-crystallin | Small Heat Shock Protein (Molecular Chaperone) | Can disaggregate various amyloid proteins. oup.com |
| Gramicidin S derivative (GS-2) | Cyclic Peptide | Acts as a β-sheet breaker to disaggregate amyloid fibrils. oup.com |
Ultrasonic or Mechanical Disruption Methods (Experimental)
The structural integrity of amyloid aggregates, including those formed by the Amyloid β-Protein (29-40) fragment, can be experimentally manipulated using physical methods such as ultrasonication. These techniques are primarily employed in research settings to break down larger fibrillar structures into smaller, often more toxic, oligomeric species or to generate "seeds" that can accelerate the aggregation process for further study. pnas.orgpnas.org
Ultrasonication utilizes high-frequency sound waves to induce acoustic cavitation in a liquid medium. pnas.orgacs.org This process involves the formation, growth, and implosive collapse of microscopic bubbles. The collapse of these bubbles generates intense, localized physical forces, including extreme shear and pressure, which can mechanically fragment protein aggregates. pnas.orgacs.org When applied to solutions containing amyloid fibrils, ultrasonication can lead to their disruption and fragmentation into smaller aggregates. nih.gov For instance, studies on the full-length Aβ1-42 peptide have demonstrated that ultrasonication can disaggregate long fibrils into smaller spherical aggregates, ranging from dimers to 12-mers. nih.gov
The effectiveness of disruption can depend on factors such as the concentration of the peptide and the parameters of the ultrasonication process, including power and duration. nih.govresearchgate.net At lower peptide concentrations, ultrasonication may favor the formation of smaller oligomeric species, while at higher concentrations, it may primarily lead to the fragmentation of existing fibrils. nih.gov It is a complex process where ultrasonication can simultaneously promote the breakdown of pre-existing fibrils and induce the formation of new aggregates from monomeric proteins. pnas.org Nonequilibrium all-atom molecular dynamics simulations have provided insights into this process, suggesting that cavitation bubbles tend to form at hydrophobic residues and their subsequent collapse disrupts the fibril structure. acs.org
It is important to note that while these methods are valuable for in vitro research, they are not therapeutic strategies. The smaller aggregates produced by these disruption methods are often found to be more cytotoxic than the mature fibrils from which they were derived. nih.gov
Table 1: Experimental Disruption of Amyloid Aggregates
| Method | Principle | Application in Amyloid Research | Outcome on Aggregates | Reference |
|---|---|---|---|---|
| Ultrasonication | Acoustic cavitation generating intense shear forces. pnas.orgacs.org | Fragmentation of pre-formed fibrils; generation of amyloid seeds. pnas.orgpnas.org | Breakdown of large fibrils into smaller oligomers and fragments. nih.gov | pnas.orgpnas.orgacs.orgnih.gov |
| Mechanical Agitation/Stirring | Induces shear forces that can accelerate fibril formation and fragmentation. | Used in in vitro aggregation assays to promote fibrillization. | Can lead to the formation of a heterogeneous population of aggregate sizes. | |
Immunological Approaches to Amyloid β-Protein (29-40) Interaction (Focus on in vitro binding/mechanisms)
Antibody Binding Epitopes on Amyloid β-Protein (29-40) Aggregates
The development of antibodies that specifically target amyloid-β (Aβ) aggregates is a cornerstone of both research and therapeutic strategies. The precise region of the Aβ peptide to which an antibody binds, known as the epitope, is critical for its efficacy and mechanism of action. While much of the research has focused on the full-length Aβ peptide, the Aβ(29-40) region contains a significant hydrophobic core that is crucial for aggregation and represents a key epitope. mdpi.com
In vitro studies have demonstrated that antibodies can be generated to recognize specific domains of the Aβ peptide. Research has shown that the C-terminal region is a valid target. For instance, a study identified that the C-terminal fragment Aβ(29-40) was an equipotent inhibitor of Aβ40 hydrolysis by a catalytic antibody, indicating specific noncovalent recognition of this epitope. researchgate.netnih.gov This suggests that the Aβ(29-40) sequence forms a distinct structural epitope when the peptide aggregates.
Conversely, some studies have indicated that antibodies targeting the N-terminal regions of Aβ are more effective at invoking plaque clearance in ex vivo assays. pnas.org However, the Aβ(29-40) region is recognized as a significant binding site for certain molecular probes and antibodies, particularly those that recognize the β-sheet structure common to amyloid fibrils. mdpi.com The hydrophobic and aromatic nature of the Aβ(30-40) segment is considered an important interaction site for potential molecular probes. mdpi.com The specificity of an antibody for a particular conformation (e.g., monomer, oligomer, or fibril) is often determined by the accessibility of its epitope within the aggregate's structure.
Table 2: Antibody Epitopes and Binding Characteristics
| Antibody/Probe Type | Target Epitope Region | Key Findings from In Vitro Studies | Reference |
|---|---|---|---|
| Catalytic IgV 2E6 | Aβ(29-40) | Specific noncovalent recognition of the Aβ(29-40) epitope. researchgate.netnih.gov | researchgate.netnih.gov |
| N-terminal specific antibodies | Aβ N-terminus (e.g., 1-16) | Generally more effective in ex vivo plaque clearance assays. pnas.orgwaocp.com | pnas.orgwaocp.com |
Mechanisms of Antibody-Mediated Clearance in Model Systems
In vitro model systems are crucial for elucidating the mechanisms by which antibodies facilitate the clearance of Aβ aggregates. The primary mechanism involves the binding of the antibody to the Aβ aggregate, which then triggers clearance by immune cells, such as microglia. pnas.org This process is largely dependent on the antibody's Fc (fragment, crystallizable) region, which interacts with Fc receptors (FcγR) on the surface of microglial cells. pnas.orgfrontiersin.org
Here are the key mechanisms studied in vitro:
Fc-mediated Phagocytosis: This is considered a highly efficient pathway for plaque clearance. pnas.org When antibodies coat an Aβ aggregate, their Fc regions are presented outwards. These Fc regions are then recognized and bound by FcγRs on microglia, triggering the cell to engulf and degrade the antibody-aggregate complex. pnas.orgaai.org The isotype of the antibody can significantly influence the efficiency of this process, with some isotypes having a higher affinity for microglial Fc receptors. pnas.org
Complement Activation: Antibody binding to Aβ can also activate the classical complement pathway. researchgate.netnih.gov The C1q protein binds to the Fc portions of adjacent antibodies, initiating a cascade that can lead to opsonization (tagging the aggregate for phagocytosis) and, in some contexts, direct lysis of the target. aai.orgnih.gov Studies have shown that C1q can enhance the uptake of Aβ-antibody complexes by microglia, especially when antibody levels are low. aai.org However, complement activation is not always required for plaque clearance in ex vivo models. pnas.org
Direct Dissolution of Fibrils: Some antibodies may directly interfere with the structure of amyloid fibrils, leading to their dissolution. researchgate.net A catalytic antibody that recognizes the Aβ(29-40) epitope was shown to dissolve pre-fibrillized Aβ42 in vitro. researchgate.net
Neutralization of Toxic Species: Antibodies can bind to soluble Aβ oligomers, preventing them from interacting with and damaging neurons. An aggregate-preferring antibody, 1C22, demonstrated superior protection of iPSC-derived human neurons from toxic Aβ oligomers compared to the precursors of clinical trial antibodies. nih.gov
These in vitro models provide a controlled environment to dissect the molecular and cellular interactions that underpin antibody-mediated clearance of Aβ(29-40) and other Aβ species.
Diagnostic Biomarker Potential of Amyloid β-Protein (29-40) Aggregates
Detection in Biological Fluids (e.g., CSF, focusing on molecular detection methods)
The detection of specific Aβ fragments in biological fluids like cerebrospinal fluid (CSF) is a key area of biomarker research for Alzheimer's disease. While Aβ1-42 and Aβ1-40 are the most commonly measured species, other C-terminally truncated forms, including fragments within the Aβ(29-40) range, are also present in CSF and may provide additional diagnostic information. acs.orgoup.com
Several highly sensitive molecular methods are employed to detect and quantify these Aβ peptides in CSF:
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method for quantifying Aβ levels. oup.complos.org Sandwich ELISAs use two different antibodies: a capture antibody that binds to one part of the peptide (e.g., the N-terminus) and a detection antibody that binds to another part (e.g., the C-terminus), providing high specificity for full-length peptides. oup.com Variations of this technique can be designed to detect specific truncated forms.
Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique combines the specificity of antibody-based capture with the precise mass identification of mass spectrometry. acs.org It allows for the simultaneous detection of multiple Aβ peptides in a single sample, including a wide array of N- and C-terminally truncated fragments. acs.org Studies using IP-MS have successfully identified numerous C-terminally truncated Aβ peptides in CSF, highlighting the complex processing of the amyloid precursor protein. acs.org
Multiplex Assays (e.g., Luminex): These platforms allow for the simultaneous measurement of multiple analytes in a small sample volume. plos.org Luminex assays have been adapted to detect Aβ oligomers in CSF, often using the same antibody for both capture and detection to specifically target aggregated forms. plos.orglu.se
Ultrasensitive Assays: Novel techniques like the bio-barcode assay have been developed for detecting very low concentrations of Aβ oligomers (ADDLs) in CSF, demonstrating significantly higher levels in Alzheimer's patients compared to controls. nih.gov
The presence and relative abundance of Aβ fragments, potentially including those ending at residues 38, 39, and 40, can create a "peptide signature" that might differ between healthy individuals and those with Alzheimer's disease. acs.org
Table 3: Molecular Methods for Aβ Detection in CSF
| Detection Method | Principle | Analytes Detected | Reference |
|---|---|---|---|
| ELISA | Antibody-based detection and quantification. | Specific Aβ isoforms (e.g., Aβ1-40, Aβ1-42), oligomers. oup.complos.org | oup.complos.org |
| IP-MS | Immunocapture followed by mass-based identification. | Profile of multiple N- and C-terminally truncated Aβ peptides. acs.org | acs.org |
| Luminex | Bead-based multiplex immunoassay. | Multiple analytes simultaneously (e.g., Aβ42, tau, Aβ oligomers). plos.org | plos.org |
| Bio-barcode Assay | Nanoparticle and DNA-based signal amplification. | Ultra-low concentrations of Aβ oligomers (ADDLs). nih.gov | nih.gov |
Imaging Probes for Amyloid β-Protein (29-40) Deposits (Molecular level, not human imaging)
The development of molecular probes for imaging Aβ deposits is crucial for both post-mortem tissue analysis and in vitro research. These probes are typically fluorescent molecules designed to bind with high affinity and specificity to the β-sheet structures characteristic of amyloid fibrils. The Aβ(30-40) region is a key hydrophobic binding site for many of these probes. mdpi.com
The design of these probes began with histological dyes used for post-mortem staining and has evolved into highly sensitive fluorescent molecules for research applications.
Thioflavin T (ThT) and its Derivatives: Thioflavin T is a classic benzothiazole (B30560) dye that exhibits a significant increase in fluorescence upon binding to amyloid fibrils. diva-portal.orgthno.org It is widely used in vitro to monitor amyloid aggregation kinetics. diva-portal.org Neutral derivatives of ThT, such as Pittsburgh Compound B (PiB), were developed to have higher binding affinity and specificity for Aβ fibrils over other amyloid structures. nih.govnih.gov While PiB is famous as a PET imaging agent for human studies, its core structure and that of other derivatives are used extensively at the molecular level for staining tissue sections and in binding assays. nih.gov
Congo Red Derivatives: Congo Red is another traditional amyloid-binding dye. nih.gov Derivatives like BSB (a Congo red-derived fluorescent probe) and X-34 have been developed as fluorescent probes for labeling Aβ plaques in tissue. medchemexpress.com
Stilbene (B7821643) and Styryl-based Dyes: Compounds like BSB and others derived from stilbene have been shown to bind to Aβ plaques. medchemexpress.com
Other Novel Fluorophores: Researchers continuously develop new probes with improved properties, such as higher sensitivity and lower background fluorescence. For example, NIAD-4 is a fluorophore that binds to Aβ with high affinity (Ki of 10 nM). medchemexpress.com AH-2, an ultrasensitive probe developed by fine-tuning the properties of ThT analogues, can detect even trace amounts of Aβ deposits. thno.org
These molecular probes are essential tools for visualizing Aβ(29-40) containing deposits in brain tissue sections under a microscope and for quantifying Aβ aggregates in various in vitro binding and inhibition assays. Their ability to specifically interact with the β-sheet conformation allows for the detailed study of amyloid pathology at the molecular and cellular levels.
Table 4: Molecular Probes for Aβ Deposit Imaging
| Probe Name | Chemical Class | Binding Target | Application (Molecular Level) | Reference |
|---|---|---|---|---|
| Thioflavin T (ThT) | Benzothiazole dye | β-sheet structures in amyloid fibrils. diva-portal.org | In vitro aggregation assays, tissue staining. diva-portal.org | diva-portal.org |
| Pittsburgh Compound B (PiB) | Neutral Thioflavin T derivative | Fibrillar Aβ aggregates. nih.govnih.gov | High-affinity ligand for in vitro binding assays, tissue staining. | nih.govnih.gov |
| Congo Red | Azo dye | Amyloid fibrils. nih.gov | Histological staining of amyloid deposits. | nih.gov |
| BSB | Congo Red derivative | Extracellular Aβ and intracellular tau lesions. medchemexpress.com | Fluorescent labeling in tissue. | medchemexpress.com |
| NIAD-4 | Fluorophore | Aβ plaques. medchemexpress.com | Optical imaging of Aβ in CNS tissue. | medchemexpress.com |
| AH-2 | ThT analogue | Aβ deposits, including oligomers. thno.org | Ultrasensitive high-fidelity imaging in brain tissue. | thno.org |
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| Amyloid β-Protein (29-40) | |
| Amyloid β-Protein (1-40) | |
| Amyloid β-Protein (1-42) | |
| Amyloid β-Protein (17-42) | |
| Amyloid β-Protein (29-40) | |
| Thioflavin T (ThT) | |
| Pittsburgh Compound B (PiB) | |
| Congo Red | |
| BSB (Congo Red derivative) | |
| X-34 | |
| NIAD-4 | |
| AH-2 |
Development of Biosensors for In Vitro Detection
The in vitro detection of Amyloid β-Protein (29-40), a key fragment in the broader context of Alzheimer's disease research, is crucial for understanding its pathological role and for the development of diagnostic tools. A variety of biosensor technologies have been developed for the sensitive and selective detection of amyloid-beta (Aβ) peptides, including the Aβ (29-40) fragment. These biosensors generally consist of a biorecognition element, such as an antibody or aptamer, coupled with a transducer that converts the binding event into a measurable signal. rsc.org
Recent advancements have focused on enhancing the sensitivity, specificity, and speed of these detection methods. mdpi.com Innovations in electrochemical and optical biosensors, often integrated with nanomaterials, have shown particular promise in identifying key biomarkers like Aβ peptides. mdpi.com
Electrochemical Biosensors
Electrochemical biosensors offer advantages such as high sensitivity, low-cost instrumentation, and the potential for miniaturization. thno.org These sensors measure changes in electrical properties, such as current or impedance, upon the binding of the target analyte to the bioreceptor-functionalized electrode surface.
Various electrochemical techniques have been employed for the detection of Aβ peptides. For instance, a label-free electrochemical immunosensor was developed using a graphene screen-printed electrode modified with poly(1,5-diaminonaphthalene) and functionalized with an anti-beta amyloid antibody. rsc.org This sensor demonstrated high sensitivity for the detection of Aβ(1-42). rsc.org Another approach involved a 3D sensor with silicon micropillar electrodes for detecting Aβ in blood plasma through impedance analysis. acs.org This sensor showed a remarkable detection limit of 0.1 fM. acs.org
Aptamer-based electrochemical sensors, or aptasensors, have also been developed. One such sensor for Aβ oligomers used aptamer-tagged gold nanoparticles and aptamer-tethered gold nanoflowers, achieving a low detection limit of 450 pM. thno.org Another electrochemical aptasensor for Aβ40 oligomers demonstrated a detection limit of 93 pM in artificial cerebrospinal fluid (CSF) and human serum. thno.org Furthermore, an antibody-aptamer sandwich assay was created for detecting both Aβ40 and Aβ42 oligomers with a detection limit of 100 pM. thno.org
| Biosensor Type | Target Analyte | Detection Limit | Sample Matrix |
| 3D Silicon Micropillar Electrode | Aβ | 0.1 fM | Blood Plasma |
| Aptamer-based (AuNPs/Cu-MOFs) | Aβ oligomers | 450 pM | Artificial CSF |
| Aptasensor | Aβ40 oligomers | 93 pM | Artificial CSF, Human Serum |
| Antibody-Aptamer Sandwich Assay | Aβ40 & Aβ42 oligomers | 100 pM | Artificial CSF |
Optical Biosensors
Optical biosensors utilize changes in optical signals, such as fluorescence, absorbance, or surface plasmon resonance, to detect the binding of the target analyte. mdpi.com These methods are widely used due to their high sensitivity and versatility. nih.gov
Fluorescence-based biosensors are a prominent type of optical sensor. Many fluorescent probes have been developed that exhibit a change in their fluorescence properties upon binding to Aβ aggregates. mdpi.com For example, CRANAD-2, a near-infrared fluorescent probe, shows a 70-fold increase in fluorescence intensity and a significant blue shift upon interacting with Aβ aggregates, with a high affinity (Kd = 38 nM). abcam.com Another near-infrared probe, CRANAD-58, demonstrated a significant fluorescence intensity increase for both Aβ40 (91.9-fold) and Aβ42 (113.6-fold) monomers. nih.gov
Surface Plasmon Resonance (SPR) and Localized Surface Plasmon Resonance (LSPR) are other powerful optical techniques. mdpi.comnih.gov An LSPR-based biosensor using gold nanoparticles and antibodies achieved detection limits of 34.9 fM for Aβ (1-40). rsc.org This technique relies on the shift in the resonance wavelength of the nanoparticles upon biomarker binding. rsc.org
Surface-Enhanced Raman Scattering (SERS) is another sensitive optical detection method. mdpi.com A SERS-based sandwich immunoassay using silver nanogap shells functionalized with Aβ antibody was developed for the multiplexed detection of Aβ(1-40) and Aβ(1-42) in blood. mdpi.com
| Biosensor Type | Target Analyte | Key Finding |
| Fluorescent Probe (CRANAD-2) | Aβ aggregates | 70-fold fluorescence increase, Kd = 38 nM abcam.com |
| Fluorescent Probe (CRANAD-58) | Aβ40 monomers | 91.9-fold fluorescence increase nih.gov |
| LSPR Biosensor | Aβ (1-40) | Detection limit of 34.9 fM rsc.org |
| SERS Sandwich Immunoassay | Aβ(1-40) and Aβ(1-42) | Multiplexed detection in blood mdpi.com |
Fluorescent Probes
The development of specific fluorescent probes is a significant area of research for the in vitro characterization of Aβ fibrils. diva-portal.org These probes are typically small organic molecules that can penetrate the blood-brain barrier and exhibit enhanced fluorescence upon binding to Aβ plaques. nih.gov The design of these probes often involves a D-π-A or D-π-A-π-D structure to achieve suitable optical properties in the near-infrared (NIR) range (650–900 nm). mdpi.com
Numerous classes of fluorescent probes have been investigated, including those based on curcumin, coumarin, and BODIPY. mdpi.com For example, a probe based on a diketone structure, showed a significant increase in fluorescence intensity after binding with Aβ1–40. mdpi.com Another probe, QAD-1, which utilizes a BODIPY fluorophore, demonstrated a distinct fluorescent switch upon binding to both soluble and insoluble Aβ. mdpi.com The ability to distinguish between different forms of Aβ, such as Aβ1-40 and Aβ1-42, is a key goal in the development of these probes. diva-portal.org
| Probe Name/Type | Target | Key Characteristic |
| Probe 3b (Diketone structure) | Aβ1–40 | Sharp increase in fluorescence intensity upon binding. mdpi.com |
| QAD-1 (BODIPY-based) | Soluble and insoluble Aβ | Distinct fluorescent switch upon binding. mdpi.com |
| CRANAD-2 | Aβ aggregates | High affinity (Kd = 38 nM) and 70-fold fluorescence increase. abcam.com |
| NIAD-4 | Aβ aggregates | Excellent binding affinity (Ki=10 nmol/L) and ~400-fold fluorescence enhancement. nih.gov |
Emerging Research Directions and Future Perspectives on Amyloid β Protein 29 40
Integrated Multi-Scale Modeling Approaches for Peptide Aggregation
Computational modeling is a powerful tool for understanding the complex process of peptide aggregation at a molecular level. For Aβ(29-40), multi-scale modeling approaches are beginning to provide insights into its aggregation dynamics, which are difficult to capture through experimental methods alone.
Researchers are employing computational models to simulate the conformational transitions of Aβ(29-40) from its monomeric state to the formation of oligomers and fibrils. These models often consider key amino acid properties such as position, secondary structure propensity, and side-chain interactions to predict aggregation pathways. The hydrophobic nature of the Aβ(29-40) sequence is a key parameter in these simulations, driving its self-assembly. explorationpub.com
One area of focus is the "dock-lock" mechanism of fibril growth. Coarse-grained models are being used to simulate how Aβ(29-40) monomers might "dock" onto a pre-existing fibril template and subsequently "lock" into place, extending the fibril structure. These simulations can help identify the key residues and interactions that stabilize the growing fibril. While much of this work has focused on larger Aβ fragments, the principles are being applied to understand the contribution of the C-terminal region embodied by Aβ(29-40). A study in 2017 noted that the Aβ(29-40) fragment can adopt a nanostructure. acs.org
Table 1: Computational Modeling Approaches for Aβ Aggregation
| Modeling Technique | Focus of Study | Key Findings Related to C-Terminal Fragments |
|---|---|---|
| Molecular Dynamics (MD) | Simulating peptide folding and initial aggregation steps. | The hydrophobic C-terminal, including the (29-40) sequence, is critical for initiating the conformational change from α-helix to β-sheet. explorationpub.com |
| Coarse-Grained (CG) Models | Studying larger-scale phenomena like oligomerization and fibrillization over longer timescales. | Can simulate the "dock-lock" mechanism and identify key interaction sites for fibril growth. |
High-Throughput Screening for Novel Modulators (Mechanism focus)
Identifying molecules that can modulate the aggregation of Aβ peptides is a primary goal for developing therapeutic interventions for Alzheimer's disease. While high-throughput screening (HTS) campaigns have traditionally focused on full-length Aβ, there is a growing interest in identifying modulators that target specific, critical regions like Aβ(29-40).
The mechanism of action for potential modulators of Aβ(29-40) aggregation often involves disrupting the hydrophobic interactions that are key to its self-assembly. For example, certain small molecules, peptides, or natural compounds may bind to the Aβ(29-40) fragment, preventing it from adopting a β-sheet conformation or sterically hindering its addition to a growing aggregate.
A study investigating the interaction between Aβ(1-40) and oleuropein, a natural compound, used mass spectrometry to identify the binding sites. While the study found that the minimal sequence for binding was Aβ(17-28), it also observed the Aβ(29-40) fragment in the mass spectra, indicating its relevance in the context of ligand interaction. mdpi.com Another study showed that a photolabile curcumin (B1669340) analogue could lead to the oxidation of the Aβ(29-40) fragment, particularly at Methionine-35, which may reduce its neurotoxicity. nih.gov
Advanced Structural Biology Techniques Application (e.g., new cryo-EM developments)
Determining the high-resolution structure of Aβ aggregates is crucial for understanding their pathogenic mechanisms and for structure-based drug design. While techniques like X-ray crystallography and solid-state NMR have provided foundational models of amyloid fibrils, recent advances in cryogenic electron microscopy (cryo-EM) are revolutionizing the field by allowing for the detailed structural analysis of polymorphic fibrils.
Currently, there are no high-resolution cryo-EM structures published specifically for fibrils formed exclusively from the Aβ(29-40) peptide. However, studies on larger Aβ fragments consistently highlight the structural importance of the C-terminal region. For instance, a 2020 study used continuous-wave electron spin resonance (CW-ESR) to investigate the structure of the APP transmembrane region, including the Aβ(29-40) segment, and how it is affected by cholesterol. oup.com
Mass spectrometry-based techniques are also being used to probe the structure and interactions of Aβ(29-40). One study used affinity-mass spectrometry to investigate the interactions between Aβ fragments and potential ligands, providing insights into the binding epitopes within the peptide. uni-konstanz.de Another study used mass spectrometry to characterize the fragments of Aβ(1-40) after trypsin digestion, successfully identifying the Aβ(29-40) fragment. nih.gov
Cross-Talk with Other Neurodegenerative Pathways and Proteins (e.g., Tau, α-synuclein)
The pathology of neurodegenerative diseases is complex, often involving the interplay of multiple proteins. Research is increasingly focused on the "cross-talk" between Aβ and other key proteins such as tau and α-synuclein. The Aβ(29-40) fragment, due to its hydrophobic and aggregation-prone nature, is a likely participant in these interactions.
Studies have shown that the C-terminal region of Aβ is critical for its interaction with other amyloidogenic proteins. For example, extensive research has been conducted on the interaction between Aβ and Islet Amyloid Polypeptide (IAPP), which is associated with type 2 diabetes. The Aβ(29-40) fragment has been identified as a strong ligand for IAPP, suggesting a molecular link between Alzheimer's disease and type 2 diabetes. explorationpub.comnih.govmdpi.com One study identified Aβ(29-40) as having a crucial role in the interaction between Aβ(1-40) and IAPP. nih.govtum.de
The interaction with tau protein is also of significant interest. It is hypothesized that soluble complexes of Aβ and tau can promote the self-aggregation of both proteins. The C-terminal region of Aβ, which includes the 29-40 sequence, is thought to be one of the primary binding sites for tau. researchgate.net While direct studies on the interaction of the isolated Aβ(29-40) fragment with α-synuclein are limited, the known co-localization of Aβ and α-synuclein aggregates in some dementia cases suggests that the hydrophobic C-terminus of Aβ could be involved.
Table 2: Interactions of Aβ(29-40) with Other Proteins
| Interacting Protein | Type of Interaction | Implication |
|---|---|---|
| Islet Amyloid Polypeptide (IAPP) | Direct binding, cross-seeding | Potential molecular link between Alzheimer's disease and type 2 diabetes. explorationpub.comnih.govmdpi.com |
| Tau | Putative binding site | May promote the co-aggregation of both Aβ and tau. researchgate.net |
Development of More Physiologically Relevant In Vitro and In Vivo Models (e.g., organoids)
To better understand the role of Aβ(29-40) in the complex environment of the brain, researchers are developing more sophisticated in vitro and in vivo models. These models aim to more accurately recapitulate the physiological and pathological conditions of the human brain.
In vivo, the Aβ(29-40) peptide has been used in immunization studies. In one such study, Aβ(29-40) was used as a T-cell epitope and loaded into poly(D,L-lactide co-glycolide) (PLG) microparticles for oral immunization in mice. This approach was designed to elicit an immune response against Aβ and was shown to induce anti-Aβ antibodies for a prolonged period. researchgate.net This highlights the potential of using specific Aβ fragments in therapeutic strategies.
The development of human-induced pluripotent stem cell (iPSC)-derived brain organoids offers a promising in vitro platform for studying neurodegenerative diseases. These three-dimensional cultures can recapitulate some of the cellular diversity and architecture of the human brain. While studies specifically using Aβ(29-40) in brain organoids have not yet been widely published, these models provide an unprecedented opportunity to investigate the effects of this fragment in a human-relevant context. For example, organoids could be used to study the aggregation of Aβ(29-40), its interaction with different cell types (neurons, astrocytes, microglia), and its impact on synaptic function and network activity. The ability to model sporadic forms of Alzheimer's disease in organoids also opens the door to investigating how environmental factors might influence the effects of specific Aβ fragments like Aβ(29-40). researchgate.net
Q & A
Q. How do post-translational modifications (PTMs) of Aβ (29-40) affect its pathological activity, and what analytical techniques are critical for detection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
